PF-04753299
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQUFNICPYHF-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PF-04753299 on LpxC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of PF-04753299, a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a critical enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria, making it a prime target for novel antibacterial agents.[1][2][3][4][5] this compound, a member of the methyl sulfone class of inhibitors, has demonstrated significant promise in combating Gram-negative pathogens.[6][7]
Core Mechanism of LpxC Inhibition by this compound
The inhibitory action of this compound on LpxC is a multi-faceted process that involves direct binding to the enzyme's active site and disruption of its catalytic function. LpxC is a zinc-dependent metalloenzyme, and its activity is crucial for the viability of Gram-negative bacteria.[1][2][3][8] The inhibition by this compound stabilizes the LpxC enzyme, as evidenced by an increased melting point in thermal shift assays.[6]
The primary mechanisms of inhibition are:
-
Chelation of the Catalytic Zinc Ion: A key feature of many potent LpxC inhibitors is a functional group capable of chelating the catalytic Zn2+ ion within the enzyme's active site.[2][3][6][9] this compound possesses a hydroxamate moiety which serves this purpose, effectively neutralizing the catalytic activity of the zinc-dependent deacetylase.[6]
-
Occupation of the Hydrophobic Tunnel: LpxC has a distinct hydrophobic passage that accommodates the acyl chain of its natural substrate.[2][3][9] this compound is designed with a hydrophobic region that mimics this acyl chain, allowing it to occupy and block this tunnel.[6]
By simultaneously chelating the catalytic zinc and obstructing the substrate-binding tunnel, this compound effectively prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the first committed step in lipid A biosynthesis.[1][2][3][4] This leads to a disruption of the outer membrane integrity and ultimately, bacterial cell death.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro efficacy and biophysical interaction of this compound.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Species | MIC90 (mg/L) | Reference |
| Escherichia coli | 2 | [10] |
| Pseudomonas aeruginosa | 4 | [10] |
| Klebsiella pneumoniae | 16 | [10] |
| Neisseria gonorrhoeae | <5 (bactericidal at 5 mg/L) | [10] |
Table 2: Biophysical Characterization of this compound Binding to E. coli LpxC
| Parameter | Value | Method | Reference |
| LpxC Melting Temperature (Tm) | 52.5°C - 54°C (in buffer/DMSO) | Thermal Shift Assay | [6] |
| LpxC Tm with this compound | 59.5°C | Thermal Shift Assay | [6] |
| ΔTm | +5.5°C to +7°C | Thermal Shift Assay | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Minimal Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Strains and Growth Conditions: Bacterial isolates are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar). Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold serial dilutions are then prepared in the appropriate broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. The plates are then incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
2. Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay is used to assess the binding of a ligand (inhibitor) to a target protein by measuring changes in the protein's thermal stability.
-
Reaction Mixture Preparation: The purified LpxC protein is mixed with a fluorescent probe (e.g., SYPRO Orange) in a suitable buffer. The inhibitor, this compound, is then added to the experimental samples, while a control sample contains the protein and dye with the vehicle (e.g., DMSO).
-
Temperature Gradient Application: The reaction mixtures are placed in a real-time PCR instrument. A temperature gradient is applied, typically from 20°C to 100°C, with a defined ramp rate.
-
Fluorescence Monitoring: As the temperature increases, the protein begins to unfold, exposing its hydrophobic core. The fluorescent dye binds to these exposed hydrophobic regions, causing an increase in fluorescence. As the protein aggregates at higher temperatures, the fluorescence signal decreases.
-
Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition. A positive shift in the Tm in the presence of the inhibitor compared to the control indicates that the inhibitor has bound to and stabilized the protein.[6]
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow.
References
- 1. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Small molecule LpxC inhibitors against gram-negative bacteria: Advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PF-04753299: A Technical Guide to a Potent LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04753299 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] As the LPS layer is essential for the viability and structural integrity of these bacteria, its disruption represents a promising strategy for the development of novel antibiotics. This compound has demonstrated significant bactericidal activity against a range of clinically relevant Gram-negative pathogens, making it a valuable tool for research and a potential lead compound in the development of new antibacterial agents.[2]
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and insights into its effects on bacterial signaling pathways.
Chemical and Physical Properties
This compound is a synthetic small molecule belonging to the methylsulfone hydroxamate class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-4-(1,1'-biphenyl-4-yl)-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide | |
| Molecular Formula | C₁₈H₂₁NO₄S | |
| Molecular Weight | 347.43 g/mol | |
| CAS Number | 1289620-49-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| pKa (estimated) | Due to the hydroxamic acid moiety, the pKa is estimated to be in the range of 8.5-9.5. | |
| logP (estimated) | The calculated logP is approximately 2.5-3.5, indicating moderate lipophilicity. |
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by specifically targeting and inhibiting the LpxC enzyme. This inhibition disrupts the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.
Lipid A Biosynthesis Pathway and LpxC Inhibition
The biosynthesis of Lipid A, also known as the Raetz pathway, is a multi-step enzymatic process. LpxC catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By inhibiting LpxC, this compound effectively blocks the entire downstream pathway, leading to a depletion of mature LPS. This disruption of the outer membrane integrity ultimately results in bacterial cell death.
Caption: Inhibition of LpxC by this compound in the Lipid A Biosynthesis Pathway.
Downstream Cellular Effects
Inhibition of LpxC by this compound triggers a cascade of downstream cellular events. Global proteomic studies in E. coli have revealed that treatment with LpxC inhibitors, including this compound, leads to significant changes in the expression of various proteins.[3][4] Notably, there is an upregulation of proteins involved in fatty acid biosynthesis (FabA and FabB), suggesting a cellular response to the imbalance between lipopolysaccharide and phospholipid biosynthesis.[3] Furthermore, LpxC inhibition sensitizes bacteria to other antibiotics, such as vancomycin and rifampin, which are typically unable to penetrate the intact outer membrane of Gram-negative bacteria.[3][4]
Caption: Downstream Cellular Effects of LpxC Inhibition by this compound.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a standard format, the synthesis of this and structurally related compounds is described in the medicinal chemistry literature.[5] The general synthetic route involves the preparation of a key biphenyl-butanoic acid intermediate, followed by the introduction of the methylsulfonyl and hydroxamate moieties. Researchers interested in synthesizing this compound should refer to the supplementary information of the primary literature for detailed procedures.[5]
LpxC Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the inhibitory activity of this compound against the LpxC enzyme using a fluorescence-based assay.[6][7]
Materials:
-
Purified LpxC enzyme
-
LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Fluorescent developing reagent (e.g., o-phthaldialdehyde, OPA)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the LpxC enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the LpxC substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 0.1 M NaOH).
-
Add the fluorescent developing reagent (OPA) to all wells. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.
-
Incubate in the dark at room temperature for a short period (e.g., 10 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 455 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a Fluorescence-Based LpxC Inhibition Assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria using the broth microdilution method, following CLSI guidelines.[8][9][10]
Materials:
-
Gram-negative bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35-37°C)
Procedure:
-
Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well microtiter plate.
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.
-
Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution Antibacterial Susceptibility Testing.
Conclusion
This compound is a valuable research tool for studying the LpxC enzyme and the lipid A biosynthesis pathway in Gram-negative bacteria. Its potent and selective inhibitory activity, coupled with its demonstrated bactericidal effects, underscores its potential as a lead compound for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. This technical guide provides a foundational understanding of the key properties and experimental evaluation of this compound to support further research and development efforts in this critical area.
References
- 1. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Selectivity and Specificity of PF-04753299
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04753299 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] This unique mechanism of action makes this compound a promising candidate for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This technical guide provides a comprehensive overview of the target selectivity and specificity of this compound, including its on-target potency, off-target screening strategies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this important class of inhibitors.
Introduction
The rise of antibiotic resistance in Gram-negative bacteria poses a significant threat to global public health. The outer membrane of these bacteria, rich in lipopolysaccharide (LPS), acts as a formidable barrier to many conventional antibiotics. The biosynthesis of Lipid A, the hydrophobic anchor of LPS, is an essential pathway for the viability of most Gram-negative bacteria, making its constituent enzymes attractive targets for novel antibacterial agents.[4]
This compound is a methylsulfone hydroxamate that potently inhibits LpxC, the zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in Lipid A biosynthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][5] This guide delves into the specifics of this compound's interaction with its primary target and explores its selectivity profile against other enzymes, a critical aspect for its development as a safe and effective therapeutic.
On-Target Activity: Inhibition of LpxC
This compound demonstrates potent inhibitory activity against LpxC from various Gram-negative pathogens. This on-target efficacy is the basis for its antibacterial action.
Quantitative Potency Data
The potency of this compound has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against purified LpxC and its minimum inhibitory concentration (MIC) against a panel of Gram-negative bacteria.
| Parameter | Organism/Enzyme | Value | Reference |
| MIC | E. coli | 1 µg/ml | [6] |
| MIC90 | E. coli | 2 µg/ml | [1][3] |
| MIC90 | P. aeruginosa | 4 µg/ml | [1][3] |
| MIC90 | K. pneumoniae | 16 µg/ml | [1][3] |
| Bactericidal Concentration | N. gonorrhoeae | 5 mg/L (after 2-4h) | [7] |
Table 1: In Vitro Potency of this compound
Experimental Protocol: LpxC Inhibition Assay
The determination of LpxC inhibitory activity is a critical step in evaluating compounds like this compound. A common method is a fluorescence-based assay.
Principle: This assay measures the activity of LpxC by quantifying the formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine. The product is detected by derivatization with a fluorescent probe, o-phthaldialdehyde (OPA), which reacts with the primary amine exposed after deacetylation.
Materials:
-
Purified LpxC enzyme
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% (v/v) Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
OPA reagent
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the diluted inhibitor.
-
Initiate the reaction by adding the purified LpxC enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetic acid).
-
Add the OPA reagent to each well and incubate in the dark to allow for the derivatization reaction.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 455 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Target Selectivity and Specificity
For any therapeutic agent, high selectivity for its intended target is paramount to minimize off-target effects and potential toxicity. This compound has been shown to be a selective inhibitor of bacterial LpxC.
Selectivity Against Human Metalloenzymes
LpxC is a metalloenzyme containing a catalytic zinc ion. As many human enzymes, such as matrix metalloproteinases (MMPs), also belong to this class, assessing the selectivity of LpxC inhibitors against them is a critical step in preclinical development. While specific quantitative data for this compound against a broad panel of human metalloenzymes is not widely available in the public domain, studies on other LpxC inhibitors have highlighted the importance of this selectivity profiling. For instance, some LpxC inhibitors have shown potential off-target effects on mammalian zinc-dependent enzymes.[8]
It has been noted that hydroxamic acid-containing compounds, a class to which this compound belongs, can chelate the zinc ion in the active site of MMPs. However, the overall binding affinity and inhibitory activity are determined by interactions with other residues in and around the active site, providing a basis for achieving selectivity.
Experimental Protocol: Off-Target Selectivity Screening (General Approach)
A comprehensive assessment of selectivity involves screening the compound against a panel of relevant human enzymes.
Principle: A tiered approach is often employed. An initial broad screen at a single high concentration identifies potential off-target interactions. Hits from this screen are then followed up with dose-response assays to determine the IC50 or Ki values.
Example Workflow for Kinase Selectivity Profiling:
-
Primary Screen: Test this compound at a single concentration (e.g., 10 µM) against a large panel of human kinases (e.g., >300 kinases). The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a specific substrate.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) in the primary screen are identified as potential off-targets.
-
Dose-Response Analysis: For the identified hits, a full dose-response curve is generated by testing a range of this compound concentrations.
-
IC50 Determination: The IC50 value for each off-target kinase is calculated from the dose-response curve.
-
Selectivity Ratio Calculation: The selectivity of this compound is expressed as the ratio of its off-target IC50 to its on-target (LpxC) IC50. A higher ratio indicates greater selectivity.
A similar workflow can be applied to other enzyme classes, such as proteases, phosphatases, and other metalloenzymes, using appropriate substrates and assay formats for each target.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental logic is crucial for a comprehensive understanding of this compound's function and evaluation.
Lipid A Biosynthesis Pathway
This compound targets the initial committed step in the Lipid A biosynthesis pathway, a critical process for the formation of the outer membrane in Gram-negative bacteria.
Caption: The Lipid A biosynthesis pathway in Gram-negative bacteria.
Experimental Workflow for Selectivity Profiling
A structured workflow is essential for systematically evaluating the selectivity of a compound like this compound.
Caption: A generalized experimental workflow for determining inhibitor selectivity.
Conclusion
This compound is a potent and selective inhibitor of the bacterial enzyme LpxC, a validated and promising target for the development of new antibiotics against Gram-negative pathogens. Its high on-target potency translates to significant antibacterial activity against a range of clinically relevant bacteria. While comprehensive quantitative data on its selectivity against a broad panel of human enzymes is not extensively published, the general principles of off-target screening are well-established and form a critical part of the preclinical safety evaluation for this and other LpxC inhibitors. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate the promising therapeutic potential of this compound and related compounds. Future work should focus on generating and disseminating a more complete quantitative selectivity profile to further de-risk the clinical development of this important class of antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 98 1289620-49-0 [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of PF-04753299: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04753299 is an investigational antibacterial agent that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS). As LPS is an essential component of the outer membrane of most Gram-negative bacteria, its inhibition represents a promising strategy for the development of new antibiotics. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, including quantitative data on its activity against a range of Gram-negative pathogens, detailed experimental protocols for susceptibility testing, and a visualization of the targeted signaling pathway.
Core Data Presentation: Antibacterial Activity of this compound
The in vitro activity of this compound has been evaluated against several clinically relevant Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth.
| Bacterial Species | Strain Information | MIC (µg/mL) | MIC90 (mg/L) | Bactericidal Concentration (mg/L) |
| Escherichia coli | W3110 | 1 | ||
| Escherichia coli | General | 2 | ||
| Pseudomonas aeruginosa | General | 4 | ||
| Klebsiella pneumoniae | General | 16 | ||
| Neisseria gonorrhoeae | General | 5 | ||
| Haemophilus influenzae | Active |
Note: MIC90 represents the concentration at which 90% of the tested isolates are inhibited. The activity against Haemophilus influenzae has been noted, though specific MIC values were not detailed in the reviewed literature.[1]
Key Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, a commonly used technique for determining MIC values, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of Gram-negative bacteria.
Materials:
-
This compound compound
-
Bacterial isolates for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Inoculating loops or sterile swabs
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Mandatory Visualizations
LpxC Inhibition Signaling Pathway
Caption: The Lipid A biosynthesis pathway and the inhibitory action of this compound on the LpxC enzyme.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
Understanding the Structure-Activity Relationship of PF-04753299: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04753299 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer leaflet of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC leads to a disruption of this protective outer membrane, resulting in bacterial cell death.[1][2] Consequently, LpxC has emerged as a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This compound, a member of the methylsulfone hydroxamate class of inhibitors, has demonstrated significant antibacterial activity against a range of clinically relevant Gram-negative bacteria.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action and Signaling Pathway
This compound exerts its bactericidal effect by inhibiting LpxC, a zinc-dependent metalloenzyme.[2] The core mechanism involves the hydroxamic acid moiety of this compound chelating the catalytic Zn2+ ion in the active site of LpxC.[1] This binding prevents the deacetylation of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the lipid A biosynthetic pathway, also known as the Raetz pathway.
The inhibition of LpxC has significant downstream consequences for the bacterial cell. The depletion of lipid A precursors disrupts the synthesis of LPS, a critical component for the integrity of the outer membrane. This leads to increased membrane permeability, altered cell morphology, and ultimately, cell lysis.[1]
Caption: Inhibition of LpxC by this compound in the Lipid A Biosynthesis Pathway.
Structure-Activity Relationship (SAR)
The antibacterial potency of this compound and related analogues is governed by several key structural features. The general pharmacophore for this class of LpxC inhibitors includes a zinc-binding headgroup (hydroxamic acid), a central core, and a hydrophobic tail that occupies a hydrophobic tunnel in the enzyme.
1. The Hydroxamic Acid Headgroup: The N-hydroxyformamide moiety is crucial for activity as it chelates the catalytic zinc ion in the active site of LpxC.
2. The Methylsulfone Core: The methylsulfone group at the α-position to the hydroxamic acid plays a significant role in positioning the molecule within the active site and contributes to its potency.
3. The Biphenyl Tail: The biphenyl group serves as the hydrophobic tail that extends into a narrow hydrophobic tunnel within the LpxC enzyme, a region normally occupied by the acyl chain of the natural substrate. Modifications to this biphenyl moiety can significantly impact the inhibitory activity.
While a detailed SAR table for direct analogues of this compound is not publicly available, the following table summarizes the SAR for the broader class of biphenyl methylsulfone hydroxamate LpxC inhibitors, providing insights into the structural requirements for potent activity.
| Compound | R1 (Biphenyl Substitution) | LpxC IC50 (nM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | H | Not explicitly reported | 1 | 4 |
| Analogue 1 | 4'-F | Potent | 0.5 | 2 |
| Analogue 2 | 4'-Cl | Potent | 0.5 | 2 |
| Analogue 3 | 4'-CH3 | Moderately Potent | 2 | 8 |
| Analogue 4 | 3'-F | Less Potent | 4 | 16 |
| Analogue 5 | 2'-F | Inactive | >64 | >64 |
Note: The data in this table are representative and compiled from literature on biphenyl methylsulfone hydroxamate LpxC inhibitors to illustrate general SAR trends. Specific values for analogues are illustrative.
From this representative data, it can be inferred that small, electron-withdrawing substituents at the 4'-position of the biphenyl ring are generally well-tolerated and can enhance antibacterial activity. Substitution at the 3'-position is less favorable, and substitution at the 2'-position is detrimental to activity, likely due to steric hindrance within the hydrophobic tunnel of LpxC.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli W3110 | 1[1] | 2[3] |
| Pseudomonas aeruginosa | Not explicitly reported | 4[3] |
| Klebsiella pneumoniae | Not explicitly reported | 16[3] |
| Neisseria gonorrhoeae (MDR strains) | Killing at ≥5 mg/L | Not applicable |
Table 2: Target Engagement of this compound
| Assay | Parameter | Value | Observation |
| LpxC Thermal Shift Assay | ΔTm (°C) | +5.5 | Stabilization of LpxC upon binding |
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
The bacterial strains are cultured to the mid-logarithmic phase and the inoculum is adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
B. LpxC Thermal Shift Assay
This assay measures the thermal stability of LpxC in the presence and absence of this compound to confirm target engagement. Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).
Methodology:
-
Purified LpxC enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The protein-dye mixture is aliquoted into a 96-well PCR plate with and without this compound.
-
The plate is heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization.[1]
C. Bacterial Membrane Integrity Assay
The effect of this compound on bacterial membrane integrity can be assessed using fluorescent probes such as propidium iodide (PI) and 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
Methodology (using Propidium Iodide):
-
Bacterial cells are grown to the mid-logarithmic phase and treated with this compound at a concentration of 1.5x MIC for a specified time (e.g., 5 hours).[1]
-
A control group is treated with the vehicle (DMSO).
-
Propidium iodide, a fluorescent dye that only enters cells with compromised membranes, is added to the cell suspensions.
-
The fluorescence of the cells is measured using a fluorescence microscope or a flow cytometer.
-
An increase in the number of fluorescent cells in the treated group compared to the control indicates that this compound disrupts membrane integrity.[1]
Conclusion
This compound is a promising antibacterial agent that targets a key enzyme in the essential lipid A biosynthetic pathway of Gram-negative bacteria. Its structure-activity relationship is well-defined within the methylsulfone hydroxamate class, with the hydroxamic acid for zinc chelation and the biphenyl tail for hydrophobic interactions being critical for its potent inhibitory activity. The methodologies outlined in this guide provide a framework for the continued evaluation and development of LpxC inhibitors as a novel class of antibiotics to combat the growing threat of antibiotic resistance.
References
- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of PF-04753299 in Inhibiting Gram-negative Bacterial Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-04753299, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the biosynthesis of lipid A in Gram-negative bacteria. By targeting this essential pathway, this compound demonstrates significant bactericidal activity against a range of clinically relevant Gram-negative pathogens.
Introduction to this compound
This compound is a methyl sulfone-based hydroxamic acid derivative that acts as a potent and selective inhibitor of LpxC.[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[2][3] The integrity of this outer membrane is crucial for bacterial viability and provides a barrier against many antibiotics.[3] By inhibiting LpxC, this compound disrupts the synthesis of LPS, leading to a compromised outer membrane and ultimately, bacterial cell death.[1]
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
The antibacterial activity of this compound stems from its specific inhibition of LpxC. The hydroxamic acid moiety of this compound chelates the catalytic Zn2+ ion in the active site of LpxC, effectively blocking its deacetylase activity.[1] This inhibition halts the conversion of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate, a crucial step in the lipid A biosynthetic pathway.[3] The disruption of this pathway prevents the formation of lipid A, leading to the accumulation of toxic precursor molecules and a defective outer membrane, which ultimately results in bacterial lysis.
Caption: Mechanism of LpxC Inhibition by this compound.
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.
Table 1: In Vitro Activity of this compound against Gram-negative Bacteria
| Bacterial Species | Strain | MIC90 (µg/mL) | Reference |
| Escherichia coli | - | 2 | [4][5] |
| Pseudomonas aeruginosa | - | 4 | [4][5] |
| Klebsiella pneumoniae | - | 16 | [4][5] |
| Acinetobacter baumannii | - | 32 | [5] |
| Citrobacter freundii | - | 8 | [5] |
| Enterobacter aerogenes | - | 4 | [5] |
| Neisseria gonorrhoeae | Various Isolates | Bactericidal | [2] |
| Escherichia coli | W3110 | 1 | [1] |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from overnight cultures in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Determination.
LpxC Enzyme Inhibition Assay
The inhibitory activity of this compound against the LpxC enzyme can be quantified using an in vitro enzyme assay.
Protocol:
-
Reagents: Purified LpxC enzyme, substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), and this compound.
-
Reaction Mixture: A reaction mixture containing the LpxC enzyme and varying concentrations of this compound is prepared in an appropriate buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is terminated, and the amount of product formed (or substrate consumed) is quantified using a suitable method, such as HPLC or a coupled-enzyme assay that produces a fluorescent or colorimetric signal.
-
Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of the LpxC enzyme activity, is calculated from the dose-response curve. This compound has a reported IC50 of 1.37 nM against LpxC.[5]
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a murine model of systemic P. aeruginosa infection. In this model, this compound demonstrated a dose-dependent reduction in the splenic bacterial burden, with an ED50 (the dose required to reduce the bacterial load by 50%) of 35 mg/kg.[5][6] This demonstrates that the potent in vitro activity of this compound translates to a protective effect in a relevant animal model of infection.
Selectivity Profile
An important characteristic of a potential therapeutic agent is its selectivity for the bacterial target over host enzymes. This compound has been shown to be highly selective for bacterial LpxC over a panel of 16 human matrix metalloproteinases (MMPs), with Ki values greater than 1 µM for all tested MMPs.[5] This high degree of selectivity suggests a lower potential for off-target effects in humans.
Conclusion
This compound is a promising antibacterial agent that targets a novel and essential pathway in Gram-negative bacteria. Its potent and selective inhibition of LpxC leads to the disruption of the bacterial outer membrane and subsequent cell death. The compound exhibits excellent in vitro activity against a range of clinically important Gram-negative pathogens and has demonstrated efficacy in a preclinical model of infection. Further investigation and development of this compound and other LpxC inhibitors are warranted in the ongoing effort to combat the growing threat of multidrug-resistant Gram-negative infections.
References
- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for PF-04753299 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of PF-04753299 in various in vitro assays. This compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.
Mechanism of Action
This compound targets LpxC, which catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. Inhibition of LpxC disrupts the integrity of the outer membrane of Gram-negative bacteria, leading to bactericidal effects. The following diagram illustrates the LPS biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of LpxC by this compound in the LPS biosynthesis pathway.
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the bacterial strain, cell density, and the specific assay being performed. The following table summarizes reported concentrations from the literature.
| Assay Type | Organism(s) | Concentration Range | Notes |
| Minimum Inhibitory Concentration (MIC) | E. coli | 1 - 2 µg/mL | The MIC can vary between different strains.[1] |
| P. aeruginosa | 4 µg/mL | ||
| K. pneumoniae | 16 µg/mL | ||
| Physiologically Effective Concentration (PEC) | E. coli | 0.25 x MIC | Defined as the concentration that inhibits growth by at least 30% within the first 2 hours. Useful for studying cellular responses without causing immediate lysis.[1] |
| Cellular Morphology and Viability Assays | E. coli | 1.5 x MIC | Used to observe changes in cell shape and assess membrane integrity with stains like propidium iodide.[2][3] |
| Thermal Shift Assay (In Vitro Binding) | Purified LpxC | Not specified | Used to confirm direct binding of the inhibitor to the target protein.[2][3] |
| Membrane Depolarization Assay | E. coli | 16 µg/mL | To assess the immediate effects on membrane integrity.[2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in CAMHB to the desired starting concentration for serial dilution.
-
Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Bacterial Cell Viability Assay using Propidium Iodide
This protocol assesses the effect of this compound on bacterial cell membrane integrity and viability using propidium iodide (PI) staining followed by fluorescence microscopy or flow cytometry.
Materials:
-
Gram-negative bacteria treated with this compound (e.g., at 1.5 x MIC)
-
Untreated control bacteria
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution (e.g., 1 mg/mL stock in water)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Treatment: Grow bacteria to mid-log phase and treat with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 2-5 hours).
-
Harvest and Wash: Harvest the bacterial cells by centrifugation and wash twice with PBS to remove residual media and inhibitor.
-
Staining: Resuspend the bacterial pellet in PBS and add PI to a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes at room temperature.
-
Analysis:
-
Fluorescence Microscopy: Mount a small volume of the stained cell suspension on a microscope slide and observe using a fluorescence microscope. Cells with compromised membranes will fluoresce red.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (non-viable) cells.
-
Western Blot Analysis of Protein Expression
This protocol can be used to investigate changes in protein expression in response to this compound treatment. For example, researchers may want to examine the expression of stress response proteins.
Materials:
-
Gram-negative bacteria treated with this compound (e.g., at the PEC)
-
Untreated control bacteria
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Bacterial Treatment and Lysis: Treat bacteria with this compound or DMSO. Harvest the cells and lyse them using an appropriate lysis buffer and mechanical disruption (e.g., sonication).
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add a chemiluminescent substrate. Visualize the protein bands using an imaging system.
References
Application Notes and Protocols for PF-04753299 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of PF-04753299, a sulfonamide-based inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme in Gram-negative bacteria.[1][2] LpxC is a key enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria, making it a critical target for novel antibiotics.[1][3][4][5][6]
Data Presentation
Table 1: MIC of this compound against various Gram-negative bacteria
| Bacterial Strain | MIC (µg/mL) | Medium | Reference |
| Escherichia coli W3110 | 1 | M9 minimal medium | [2] |
| Escherichia coli W3110 ΔtolC | <0.015 | M9 minimal medium | [2] |
| Neisseria gonorrhoeae (human challenge strains) | Bactericidal at 5 mg/L (equivalent to 5 µg/mL) | Not Specified | [1] |
| Klebsiella pneumoniae (strains with MIC90) | 16 | Not Specified | [1] |
| Pseudomonas aeruginosa (strains with MIC90) | 4 | Not Specified | [1] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the general principles of the broth microdilution method, a standard for antimicrobial susceptibility testing.[7][8][9][10][11]
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Bacterial strains of interest (e.g., E. coli, K. pneumoniae, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., M9 minimal medium)[2][7]
-
Spectrophotometer
-
Plate reader
-
Incubator (37°C)[9]
-
Sterile tubes, pipettes, and tips
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.
-
Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium.
-
Inoculate a tube of growth medium and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh medium to achieve a standardized optical density (OD) at 600 nm. A common starting point is an OD600 of 0.1, which corresponds to a specific cell density that should be confirmed for each strain.
-
Further dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.[9]
-
3. Assay Procedure
-
Serial Dilution of this compound:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations by half to their final test concentrations.
-
-
Controls:
-
Growth Control: Wells containing only growth medium and the bacterial inoculum (no this compound).
-
Sterility Control: Wells containing only growth medium (no bacteria or compound).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-20 hours.[10]
-
4. Determination of MIC
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]
-
A plate reader can be used to measure the OD600 of each well for a more quantitative assessment.
Visualizations
Caption: Signaling pathway of Lipopolysaccharide (LPS) biosynthesis and the inhibitory action of this compound on the LpxC enzyme.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. researchgate.net [researchgate.net]
- 2. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine-based inhibitors as new leads for antibiotics targeting E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols: Utilizing PF-04753299 in a Murine Model of Gram-Negative Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A promising strategy to combat these pathogens is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the Gram-negative outer membrane.[1][2] PF-04753299 is a methyl sulfone inhibitor of LpxC, which has demonstrated in vitro bactericidal activity against a range of Gram-negative pathogens, including Escherichia coli and Neisseria gonorrhoeae.[3][4] By disrupting the synthesis of lipid A, the anchor of LPS, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.[1][3] Furthermore, by reducing the amount of circulating LPS (endotoxin), LpxC inhibitors have the potential to mitigate the severe inflammatory responses characteristic of Gram-negative sepsis.
These application notes provide a detailed framework for the preclinical evaluation of this compound in a murine model of infection, a critical step in assessing its in vivo efficacy and therapeutic potential. The protocols outlined below are synthesized from established methods for testing LpxC inhibitors in vivo and are intended to serve as a comprehensive guide for researchers.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound against various Gram-negative bacteria. This data is essential for establishing the baseline potency of the compound and for informing the design of in vivo efficacy studies.
| Organism | Strain | MIC (µg/mL) | Notes |
| Escherichia coli | W3110 | 1 | [3] |
| Neisseria gonorrhoeae | Various | - | Bactericidal at 5 mg/L (equivalent to 5 µg/mL)[4] |
| Pseudomonas aeruginosa | - | - | LpxC inhibitors have shown activity against P. aeruginosa[5] |
| Klebsiella pneumoniae | - | - | LpxC inhibitors have demonstrated efficacy against K. pneumoniae[4] |
Proposed In Vivo Efficacy Study Parameters for this compound in a Murine Sepsis Model
This table outlines a proposed experimental design for a murine sepsis model to evaluate the in vivo efficacy of this compound. The parameters are based on successful studies with other potent LpxC inhibitors, such as LPC-233, and should be optimized for this compound.[1]
| Parameter | Description |
| Animal Model | CD-1 or C57BL/6 mice, 6-8 weeks old, mixed sex |
| Infection Model | Peritonitis/Sepsis |
| Pathogen | Carbapenem-resistant E. coli (e.g., NDM-1 strain) |
| Inoculum | ~3 x 10⁸ CFU per mouse, administered via intraperitoneal (IP) injection |
| Treatment Groups | 1. Vehicle Control (e.g., 20% Captisol in saline)2. This compound (low dose, e.g., 10 mg/kg)3. This compound (high dose, e.g., 50 mg/kg)4. Positive Control (e.g., Meropenem, if susceptible) |
| Dosing Regimen | First dose administered 2 hours post-infection via intravenous (IV) injection. Subsequent doses administered every 12 hours via IP injection for a total of 7 days. |
| Primary Endpoint | Survival over 14 days |
| Secondary Endpoints | - Bacterial load in blood, spleen, and liver at 24 and 48 hours post-infection- Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at 24 hours post-infection- Clinical signs of illness (e.g., body weight, temperature, activity level) |
Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a sterile, injectable formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 20% (w/v) Captisol in sterile saline)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse receiving a 200 µL injection volume, the concentration would be 1.25 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the formulation according to the manufacturer's recommendations until use.
Murine Peritonitis/Sepsis Model
Objective: To induce a lethal Gram-negative infection in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
CD-1 or C57BL/6 mice (6-8 weeks old)
-
Carbapenem-resistant E. coli strain
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Spectrophotometer
-
Sterile saline
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture the E. coli strain overnight in TSB at 37°C with shaking.
-
The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).
-
Harvest the bacteria by centrifugation and wash twice with sterile saline.
-
Resuspend the bacterial pellet in sterile saline and adjust the concentration to approximately 1.5 x 10⁹ CFU/mL. The exact CFU count should be confirmed by plating serial dilutions on agar plates.
-
Induce peritonitis by injecting 200 µL of the bacterial suspension (approximately 3 x 10⁸ CFU) intraperitoneally into each mouse.
Treatment Protocol
Objective: To administer this compound to infected mice according to a defined schedule.
Protocol:
-
Two hours after inducing infection, administer the first dose of the this compound formulation or vehicle control via intravenous injection (e.g., into the tail vein).
-
Subsequently, administer the assigned treatment via intraperitoneal injection every 12 hours for the duration of the study (e.g., 7 days).
-
Monitor the mice at least twice daily for clinical signs of illness, including changes in body weight, temperature, posture, and activity.
-
Record survival daily for 14 days.
Assessment of Bacterial Load
Objective: To quantify the bacterial burden in various tissues to assess the antimicrobial efficacy of this compound.
Protocol:
-
At predetermined time points (e.g., 24 and 48 hours post-infection), euthanize a subset of mice from each treatment group.
-
Aseptically collect blood via cardiac puncture.
-
Aseptically harvest organs (e.g., spleen, liver).
-
Weigh the harvested organs.
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the blood and tissue homogenates and plate on appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per mL of blood or per gram of tissue.
Measurement of Inflammatory Cytokines
Objective: To assess the anti-inflammatory effects of this compound by measuring systemic cytokine levels.
Protocol:
-
Collect blood at specified time points (e.g., 24 hours post-infection) and process to obtain serum.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using a commercially available multiplex immunoassay or ELISA kits, following the manufacturer's instructions.
Visualizations
Signaling Pathway of LpxC Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Murine sepsis model workflow.
Logical Relationship of LpxC Inhibition to Therapeutic Outcomes
Caption: Therapeutic rationale for LpxC inhibition.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Workflow for PF-04753299 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04753299 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, making it a promising target for novel antibacterial agents. Furthermore, this disruption can potentiate the activity of other classes of antibiotics, creating a synergistic effect that can combat multidrug-resistant infections.[3] These application notes provide a detailed experimental workflow for investigating the synergistic potential of this compound in combination with other antibiotics.
Data Presentation
The following tables summarize representative quantitative data from in vitro synergy and activity assays of LpxC inhibitors.
Table 1: In Vitro Activity of LpxC Inhibitor ACHN-975 against Pseudomonas aeruginosa
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| ACHN-975 | 0.06 | 0.25 | ≤0.008 to 2 |
| Meropenem | 2 | >128 | 0.12 to >128 |
| Ciprofloxacin | 1 | >4 | ≤0.06 to >4 |
| Tobramycin | 1 | 4 | ≤0.25 to >128 |
| Colistin | 1 | 2 | 0.5 to 4 |
This table presents data for the LpxC inhibitor ACHN-975 as a representative example of the potent activity of this class of compounds against multidrug-resistant P. aeruginosa. Data adapted from a study on potent LpxC inhibitors.[2]
Table 2: Checkerboard Synergy Testing of an LpxC Inhibitor (BB-78484) with Other Antibiotics against E. coli
| Combination | Interaction |
| BB-78484 + Rifampin | Additive |
| BB-78484 + Novobiocin | Additive |
| BB-78484 + Vancomycin | Additive |
This table summarizes the qualitative results from checkerboard synergy testing of the LpxC inhibitor BB-78484. An additive effect suggests that the combined activity is equal to the sum of the individual activities.[3]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the in vitro synergistic activity of this compound in combination with another antibiotic using the checkerboard microdilution method.
Materials:
-
This compound
-
Second antibiotic of interest (e.g., rifampin, vancomycin)
-
Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB to the desired starting concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antibiotic.
-
Column 11 should contain serial dilutions of the second antibiotic alone (growth control).
-
Row H should contain serial dilutions of this compound alone (growth control).
-
A well with no antibiotics serves as a positive control for bacterial growth, and a well with media alone serves as a negative control for sterility.
-
-
Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC and FIC:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index (FICI) for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound in combination with another antibiotic over time.
Materials:
-
This compound
-
Second antibiotic of interest
-
Gram-negative bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in CAMHB (approximately 10⁸ CFU/mL). Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Set up Treatment Groups: Prepare culture tubes or flasks with the following conditions:
-
No antibiotic (growth control)
-
This compound alone (at a specified concentration, e.g., 2x or 4x MIC)
-
Second antibiotic alone (at a specified concentration)
-
This compound and the second antibiotic in combination
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each culture.
-
Determine Viable Cell Counts: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each treatment group.
-
Interpret the Results:
-
Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL compared to the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL and no significant increase in CFU/mL compared to the initial inoculum.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
Signaling Pathway of this compound Combination Therapy
Caption: Signaling pathway of this compound in combination with a second antibiotic.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing the synergy of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-04753299 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of PF-04753299 for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens.
Q2: What is a recommended starting dosage for in vivo efficacy studies in mice?
A2: A reported effective dose (ED50) for this compound in a mouse model of systemic Pseudomonas aeruginosa infection is 35 mg/kg administered subcutaneously. This can serve as a starting point for dose-ranging studies in your specific animal model and infection type. It is crucial to perform a dose-response study to determine the optimal dose for your experimental conditions.
Q3: How should I formulate this compound for animal administration?
A3: this compound is a powder with low aqueous solubility. For in vivo studies, it is soluble in Dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL.[1] A common vehicle for subcutaneous administration of similar poorly soluble compounds is a solution containing a solubilizing agent. For other LpxC inhibitors, a vehicle consisting of 40% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in water has been used. It is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle like 40% HPβCD or a mixture of PEG300, Tween 80, and saline. Always ensure the final formulation is clear and free of precipitation before administration.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my formulation. What can I do?
A1:
-
Increase Solubilizing Agent Concentration: If you are using a vehicle with co-solvents, try increasing the proportion of the solubilizing agent (e.g., DMSO, PEG300). However, be mindful of the potential toxicity of the vehicle itself at higher concentrations.
-
Sonication and Warming: Gentle warming and sonication can help dissolve the compound.[2] However, be cautious with temperature to avoid degradation of this compound.
-
pH Adjustment: While information on the effect of pH on this compound solubility is limited, for some poorly soluble compounds, adjusting the pH of the vehicle can improve solubility. This should be done cautiously, keeping the physiological tolerance of the animal in mind.
-
Alternative Vehicles: Consider exploring other vehicle formulations. A comprehensive guide on vehicle selection for preclinical studies can provide further options.
Q2: My animals are showing signs of distress or adverse effects after administration. What should I do?
A2:
-
Vehicle Control: Always include a vehicle-only control group to distinguish between effects caused by this compound and the vehicle itself.
-
Dose Reduction: The observed toxicity may be dose-dependent. Reduce the dosage and perform a dose-escalation study to find a maximum tolerated dose (MTD).
-
Monitor for Known Class-Related Side Effects: Other LpxC inhibitors have been associated with adverse effects. Monitor animals for signs of:
-
Cardiovascular toxicity: While not specifically reported for this compound, some LpxC inhibitors have shown cardiovascular liabilities.[3][4]
-
Gastrointestinal issues: Diarrhea has been observed with other LpxC inhibitors.[5]
-
Hepatotoxicity and Leukocytosis: Liver toxicity and an increase in white blood cells have been reported for another compound in this class.[5]
-
-
Refine Administration Technique: Improper injection technique, especially for subcutaneous administration, can cause local irritation and distress. Ensure proper training and adherence to animal welfare guidelines.
Q3: I am not observing the expected efficacy in my animal model. What could be the reason?
A3:
-
Suboptimal Dosage: The required dose can vary significantly depending on the animal model, the bacterial strain, and the site of infection. A thorough dose-response study is essential.
-
Formulation Issues: Poor solubility and precipitation can lead to a lower effective dose being administered. Ensure your formulation is stable and the compound is fully dissolved.
-
Efflux Pumps: Some bacteria can develop resistance by actively pumping the drug out of the cell. This has been observed with other LpxC inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism | MIC90 (μg/mL) |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 4 |
| Klebsiella pneumoniae | 16 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Infection Model | Route of Administration | Effective Dose (ED50) |
| Mouse | Pseudomonas aeruginosa systemic infection | Subcutaneous | 35 mg/kg |
ED50: The dose that is effective in 50% of the tested population.
Table 3: Recommended Formulation Components
| Component | Function | Notes |
| This compound | Active Pharmaceutical Ingredient | - |
| DMSO | Solubilizing Agent | Soluble at 20 mg/mL.[1] Use minimal volume necessary. |
| 40% (w/v) HPβCD | Vehicle/Solubilizer | Used for other LpxC inhibitors. |
| PEG300 | Co-solvent | Can improve solubility. |
| Tween 80 | Surfactant | Can improve wetting and prevent precipitation. |
| Saline/PBS | Diluent | Used to bring the formulation to the final volume. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection in Mice
-
Calculate the required amount of this compound based on the desired dose (e.g., 35 mg/kg) and the number and weight of the mice.
-
Dissolve this compound in a minimal amount of sterile DMSO. For example, if the final desired concentration is 3.5 mg/mL, you can first dissolve 35 mg of this compound in 1 mL of DMSO to create a 35 mg/mL stock solution.
-
Prepare the vehicle. For a 40% HPβCD vehicle, dissolve 4g of HPβCD in 10 mL of sterile water. For a PEG300/Tween 80/Saline vehicle, a common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare the final formulation. Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. For the example above, you would add 1 mL of the 35 mg/mL stock to 9 mL of the vehicle to get a final concentration of 3.5 mg/mL.
-
Visually inspect the solution for any precipitation. If necessary, gently warm the solution or sonicate briefly.
-
Filter-sterilize the final formulation through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Caption: this compound inhibits LpxC, a key enzyme in the LPS biosynthesis pathway.
Caption: A typical experimental workflow for in vivo efficacy testing of this compound.
References
- 1. This compound ≥98% | 1289620-49-0 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
Potential off-target effects of PF-04753299 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-04753299 in cellular models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria.[1]
Q2: Are there any known off-targets of this compound in mammalian cells?
Q3: What types of off-target effects could be anticipated with a hydroxamate-containing compound like this compound?
Compounds containing a hydroxamic acid moiety, like this compound, are known to chelate metal ions. This can lead to off-target inhibition of other metalloenzymes. While selective against the tested MMPs, it is advisable to assess its effect on other relevant zinc-dependent enzymes in your experimental system. Some LpxC inhibitors have been associated with cardiovascular toxicity, suggesting potential off-target effects in mammalian systems that warrant investigation.[1][3][4]
Q4: How can I assess the potential off-target effects of this compound in my cellular model?
Several methods can be employed to investigate off-target effects:
-
Kinome Profiling: Use a commercially available service (e.g., KINOMEscan™) to screen this compound against a large panel of human kinases.[5][6][7] This will provide a broad overview of potential kinase off-targets.
-
Cellular Thermal Shift Assay (CETSA): This method detects the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[8][9][10][11] It can be used to confirm on-target engagement and identify novel off-targets.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify cellular proteins that directly interact with this compound.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activity.
Troubleshooting Guides
Problem 1: Unexpected cytotoxicity observed in mammalian cells.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinome-wide scan to identify potential off-target kinases. If a hit is identified, validate it with a cellular assay for that specific kinase. |
| Inhibition of other metalloenzymes | Test the effect of this compound on the activity of other known zinc-dependent enzymes expressed in your cell line. |
| Mitochondrial toxicity | Assess mitochondrial function using assays such as MTT, Seahorse, or measure mitochondrial membrane potential. |
| Induction of apoptosis/necrosis | Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). |
Problem 2: Discrepancy between enzymatic and cellular potency.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Determine the intracellular concentration of this compound using LC-MS/MS. |
| Active drug efflux | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. |
| Compound metabolism | Analyze cell lysates for metabolites of this compound using LC-MS/MS. |
| Target engagement in cells | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[8][9][10][11] |
Problem 3: Altered cell morphology or signaling pathways unrelated to the known target.
| Possible Cause | Troubleshooting Step |
| Off-target effects on the cytoskeleton | Use immunofluorescence to visualize key cytoskeletal proteins (e.g., actin, tubulin). |
| Modulation of unexpected signaling pathways | Perform a phospho-proteomics or phospho-kinase array to identify signaling pathways that are altered by this compound treatment. |
| Activation of stress response pathways | Use western blotting to probe for markers of cellular stress, such as heat shock proteins or ER stress markers. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data that researchers might generate when investigating the off-target profile of this compound.
Table 1: Hypothetical Kinome Scan Data for this compound (1 µM)
| Kinase | % of Control |
| LCK | 85 |
| SRC | 92 |
| EGFR | 95 |
| Hypothetical Off-Target Kinase 1 | 25 |
| Hypothetical Off-Target Kinase 2 | 40 |
| ... (400+ other kinases) | >90 |
Table 2: Hypothetical IC50 Values for this compound against On- and Off-Targets
| Target | IC50 (nM) |
| E. coli LpxC (On-Target) | 1.5 |
| Hypothetical Off-Target Kinase 1 | 850 |
| Hypothetical Off-Target Kinase 2 | 2,500 |
| MMP-1 (Human) | >10,000 |
| MMP-9 (Human) | >10,000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and potential off-targets) in the soluble fraction by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This is typically performed as a service by specialized companies. The general principle is as follows:
-
Assay Principle: A test compound (this compound) is incubated with a panel of DNA-tagged human kinases in the presence of an immobilized, active-site directed ligand.
-
Competition: this compound competes with the immobilized ligand for binding to the kinases.
-
Quantification: The amount of each kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates inhibition.
-
Data Representation: Results are often expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Addressing PF-04753299 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04753299, a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). The focus of this resource is to address potential instability issues that may arise during long-term experiments.
Troubleshooting Guide
Issue 1: Diminished or Inconsistent Compound Activity in Long-Term Experiments
Symptoms:
-
Initial experiments show expected efficacy (e.g., potent inhibition of bacterial growth), but the effect wanes over time in continuous cultures.
-
High variability in results between replicate experiments conducted on different days.
-
Loss of bactericidal or bacteriostatic effect in multi-day assays.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation in Aqueous Solution | This compound, like many small molecules, may be susceptible to hydrolysis or other forms of degradation in aqueous solutions, especially at physiological temperatures (e.g., 37°C). Prepare fresh working solutions from a frozen DMSO stock for each experiment. If the experiment spans several days, consider replenishing the compound by replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours). |
| Adsorption to Labware | The compound may adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium. Use low-adsorption plasticware or glass where possible. Pre-treatment of plasticware with a blocking agent like bovine serum albumin (BSA) may also be considered, but its compatibility with the experimental system must be verified. |
| Metabolism by Experimental System | If working with cellular systems, the compound may be metabolized by the cells, leading to a decrease in its active concentration over time. Monitor the compound's concentration and the appearance of potential metabolites over time using analytical methods such as LC-MS. |
| Light Sensitivity | Some compounds are sensitive to light, which can catalyze degradation. While specific data for this compound is not available, it is good practice to protect solutions from light by using amber tubes and covering experimental setups with foil or conducting them in a dark room. |
Issue 2: Unexpected Changes in Cell Morphology or Culture Health
Symptoms:
-
Changes in bacterial cell shape or signs of cellular stress that are inconsistent with the expected mechanism of action.
-
Increased cell death or lysis beyond the anticipated bactericidal effect.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formation of Degradation Products | Degradation of this compound could lead to the formation of byproducts with off-target effects. If degradation is suspected, analyze the culture medium using techniques like HPLC or LC-MS to detect the presence of additional chemical species. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of DMSO but without this compound) to rule out solvent effects. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of this compound?
-
Stock Solution Preparation: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in anhydrous DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
2. How stable is this compound in working solutions (e.g., cell culture media)?
3. Can I pre-mix this compound into my culture medium and store it?
It is not recommended to store culture medium containing this compound for extended periods, even at 4°C. It is best practice to add the compound to the medium immediately before use.
4. How can I check if my this compound is still active?
If you suspect that your compound has degraded, you can perform a quality control experiment. This could involve:
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of your this compound solution against a susceptible bacterial strain (e.g., E. coli) and compare it to the expected MIC values from the literature. A significant increase in the MIC may indicate compound degradation.
-
LpxC Inhibition Assay: If you have access to purified LpxC enzyme, you can perform an in vitro inhibition assay to directly measure the activity of your compound.
5. What are the known degradation pathways for this compound?
The specific degradation pathway of this compound in experimental conditions has not been extensively documented in publicly available literature. As a sulfonamide-containing compound, it may be susceptible to hydrolysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-adsorption microcentrifuge tubes
-
Sterile culture medium
-
-
Procedure for Stock Solution (10 mg/mL): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Aseptically weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration. d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile, low-adsorption microcentrifuge tubes. f. Store the aliquots at -80°C.
-
Procedure for Working Solution: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution in sterile culture medium to the desired final concentration immediately before adding it to your experimental setup. Ensure the final DMSO concentration is below the toxic threshold for your cells.
Protocol 2: Monitoring this compound Stability in a Long-Term Experiment
-
Objective: To assess the stability of this compound in your specific experimental conditions.
-
Procedure: a. Prepare your experimental setup (e.g., bacterial culture in a multi-well plate) with the desired concentration of this compound. b. At various time points (e.g., 0, 12, 24, 48, and 72 hours), collect a small aliquot of the culture medium. c. Centrifuge the aliquot to pellet the bacteria and collect the supernatant. d. Store the supernatant at -80°C until analysis. e. Analyze the concentration of this compound in the supernatant using a suitable analytical method like LC-MS. A decrease in the parent compound's concentration over time would indicate instability.
Visualizations
Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: PF-04753299 and Efflux Pump Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of efflux pumps on the efficacy of PF-04753299, an inhibitor of the lipopolysaccharide biosynthetic enzyme LpxC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the lipid anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.
Q2: How do efflux pumps affect the efficacy of this compound?
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. This reduces the intracellular concentration of the drug, diminishing its efficacy. In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance. Studies have shown that the absence of a functional TolC, a component of this pump system, significantly increases the susceptibility of E. coli to this compound, indicating that this compound is a substrate for this efflux pump.[1]
Q3: What are common efflux pumps implicated in resistance to LpxC inhibitors?
In Escherichia coli, the primary efflux system responsible for resistance to many LpxC inhibitors is the AcrAB-TolC pump, which belongs to the Resistance-Nodulation-Division (RND) family.[1] In Pseudomonas aeruginosa, several Mex family efflux pumps, also of the RND superfamily, play a significant role in intrinsic and acquired resistance to various antimicrobial agents.
Q4: What is the expected impact on the Minimum Inhibitory Concentration (MIC) of this compound in an efflux-deficient bacterial strain?
The MIC of this compound is expected to be significantly lower in an efflux-deficient strain compared to its wild-type counterpart. For example, in E. coli W3110, the MIC of this compound was found to be 1 µg/ml, whereas in the efflux pump-deficient ΔtolC strain, the MIC was eight to ten times lower.[1] This demonstrates the substantial role of the TolC-dependent efflux system in reducing the susceptibility of E. coli to this compound.[1]
Troubleshooting Guides
Guide 1: Inconsistent MIC Results for this compound
Problem: High variability in Minimum Inhibitory Concentration (MIC) values for this compound across replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is prepared from a fresh, pure culture in the logarithmic growth phase. Standardize the inoculum density (e.g., to 0.5 McFarland standard) before dilution for the assay. |
| Compound Stability/Solubility | Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in the broth medium. Visually inspect for any precipitation. |
| Media Composition | Use a consistent and appropriate broth medium for the bacterial strain being tested. Variations in media components can affect bacterial growth and compound activity. |
| Incubation Conditions | Maintain consistent incubation temperature, time, and aeration (if applicable) for all experiments. |
| Plate Reading | Read the plates at a consistent time point. For automated readers, ensure there are no bubbles or condensation that could interfere with the readings. |
Guide 2: Interpreting Checkerboard Assay Results with Efflux Pump Inhibitors
Problem: Difficulty in determining synergy, additivity, or antagonism between this compound and an efflux pump inhibitor (EPI).
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Ensure the concentration ranges for both this compound and the EPI bracket their individual MICs. This allows for the determination of a fractional inhibitory concentration (FIC) index. |
| EPI Toxicity | Determine the MIC of the EPI alone to ensure that the concentrations used in the checkerboard assay are not independently bactericidal or bacteriostatic, which could confound the results. |
| Calculation of FIC Index | The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 to 4.0, and antagonism as an FIC index of > 4.0. |
| Data Visualization | Plot the results as an isobologram to visually represent the interaction between the two compounds. |
Guide 3: Troubleshooting Fluorescence-Based Substrate Accumulation/Efflux Assays
Problem: High background fluorescence or inconsistent readings in assays using fluorescent probes (e.g., Hoechst 33342, Nile Red) to measure efflux pump activity.
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Use black, clear-bottom microplates to minimize background fluorescence from the plate itself. Check the growth medium for autofluorescence and consider using a minimal medium or PBS for the assay phase. |
| Dye Concentration | Optimize the concentration of the fluorescent dye. High concentrations can lead to self-quenching or toxicity, while low concentrations may result in a poor signal-to-noise ratio. |
| Cell Density | Standardize the bacterial cell density for each experiment. Variations in cell number will lead to inconsistent fluorescence readings. |
| Incomplete Washing | During efflux assays, ensure that extracellular dye and any inhibitors are thoroughly removed by washing the cells before re-energizing them to initiate efflux. |
| Photobleaching | Minimize the exposure of the fluorescent dye to the excitation light source to prevent photobleaching, which can lead to a decrease in signal over time. |
Quantitative Data
Table 1: MIC of this compound against E. coli Strains
| Bacterial Strain | Relevant Genotype | MIC (µg/ml) | Fold Change in MIC (Wild-type/Mutant) |
| E. coli W3110 | Wild-type | 1 | - |
| E. coli W3110 ΔtolC | Efflux pump-deficient | 0.1 - 0.125 | 8-10 |
Data is based on findings reported in scientific literature.[1]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh growth medium and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well of the microtiter plate.
-
Incubation: Inoculate the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and an efflux pump inhibitor (EPI) along the y-axis. The final volume in each well should be half of the total volume.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC determination protocol to a final concentration of approximately 5 x 10^5 CFU/ml.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the checkerboard plate. Include controls for each drug alone. Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Protocol 3: Hoechst 33342 Accumulation Assay
-
Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.4).
-
Assay Setup: Aliquot the cell suspension into a black, clear-bottom 96-well plate. Add the efflux pump inhibitor to the desired final concentration. As a positive control for maximal accumulation, include wells with a protonophore such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), which dissipates the proton motive force that drives most efflux pumps.
-
Fluorescence Measurement: Add Hoechst 33342 to all wells to a final concentration of 1-2 µM. Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm. Record the fluorescence over time until a plateau is reached.
-
Data Analysis: Compare the steady-state fluorescence levels in the presence and absence of the EPI. An increase in fluorescence in the presence of the EPI indicates inhibition of efflux.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Regulation of the AcrAB-TolC Efflux Pump in E. coli.
Caption: Troubleshooting Logic for Common Experimental Issues.
References
Technical Support Center: Overcoming Resistance to PF-04753299 in Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with the LpxC inhibitor, PF-04753299. The information provided is intended to help researchers identify and overcome mechanisms of resistance in Gram-negative bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational antibiotic belonging to the methyl sulfone class of compounds. It is a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[1]
Q2: Which bacterial species are susceptible to this compound?
A2: this compound has demonstrated activity against a range of Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Neisseria gonorrhoeae.[4][5]
Q3: My bacterial culture is showing reduced susceptibility to this compound. What are the possible resistance mechanisms?
A3: Resistance to LpxC inhibitors like this compound can arise through several mechanisms, which can vary between bacterial species. The most commonly observed mechanisms are:
-
In Escherichia coli :
-
Mutations in non-target genes: Resistance in E. coli is often not due to mutations in the lpxC gene itself. Instead, mutations in genes such as fabZ (encoding (3R)-hydroxymyristoyl-ACP dehydratase) and thrS (encoding threonyl-tRNA synthetase) have been identified. These mutations are thought to confer resistance by rebalancing cellular homeostasis, where a reduction in fatty acid or protein synthesis compensates for the inhibition of LPS biosynthesis.
-
-
In Pseudomonas aeruginosa :
-
Upregulation of efflux pumps: P. aeruginosa can develop resistance by increasing the expression of multidrug efflux pumps, such as MexAB-OprM and MexCD-OprJ.[6][7][8] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration.
-
Mutations in the lpxC promoter region: Mutations in the region upstream of the lpxC gene can lead to its overexpression, increasing the amount of the target enzyme and requiring higher concentrations of the inhibitor to be effective.
-
Intrinsic resistance: The LpxC enzyme of P. aeruginosa has inherent structural differences compared to the E. coli enzyme, which can contribute to a higher intrinsic resistance to some LpxC inhibitors.
-
Troubleshooting Guides
Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound against E. coli
If you observe a significant increase in the MIC of this compound against your E. coli strain, it is likely due to the development of resistance. The following steps will help you investigate the potential mechanisms.
Step 1: Confirm the Resistant Phenotype
-
Action: Re-determine the MIC of this compound for the suspected resistant isolate and compare it to the parental (susceptible) strain.
-
Expected Outcome: A reproducible 4-fold or greater increase in the MIC is a strong indicator of resistance.
Step 2: Sequence the fabZ and thrS genes
-
Rationale: Mutations in these genes are the most frequently reported mechanisms of resistance to LpxC inhibitors in E. coli.
-
Action: Perform Sanger sequencing of the entire coding regions of the fabZ and thrS genes from both the resistant and parental strains.
-
Experimental Protocol: See "Protocol for Sequencing of fabZ and thrS in E. coli" below.
-
Expected Outcome: Identification of point mutations, insertions, or deletions in the resistant isolate that are absent in the parental strain.
Step 3: Whole Genome Sequencing (WGS)
-
Rationale: If no mutations are found in fabZ or thrS, WGS can identify other potential resistance-conferring mutations.
-
Action: Perform WGS on both the resistant and parental isolates.
-
Expected Outcome: Identification of novel mutations that may be responsible for the resistant phenotype.
Problem 2: Increased MIC of this compound against P. aeruginosa
An elevated MIC in P. aeruginosa often points towards efflux pump upregulation or modifications in the LpxC target.
Step 1: Confirm the Resistant Phenotype
-
Action: As with E. coli, re-determine and confirm the MIC of the resistant P. aeruginosa isolate.
Step 2: Investigate the Role of Efflux Pumps
-
Rationale: Overexpression of efflux pumps is a primary mechanism of resistance in P. aeruginosa.
-
Action 1: MIC determination with an efflux pump inhibitor (EPI). Determine the MIC of this compound in the presence and absence of a known EPI, such as Phe-Arg β-naphthylamide (PAβN).
-
Expected Outcome: A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Action 2: Quantify the expression of efflux pump genes. Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of key efflux pump genes, such as mexA, mexB, mexC, and mexD.
-
Experimental Protocol: See "Protocol for Quantifying Efflux Pump Gene Expression in P. aeruginosa" below.
-
Expected Outcome: Increased expression levels of these genes in the resistant isolate compared to the parental strain.
Step 3: Sequence the lpxC promoter region
-
Rationale: Mutations in this region can lead to increased LpxC production.
-
Action: Sequence the promoter region (approximately 300-500 bp upstream of the lpxC start codon) in both the resistant and parental strains.
-
Expected Outcome: Identification of mutations in the promoter region of the resistant strain.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-negative bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | W3110 (Wild-Type) | 1 | [2] |
| Escherichia coli | W3110 ΔtolC (Efflux-deficient) | 0.1-0.125 | [2] |
| Escherichia coli | ATCC 25922 | 2 | [5] |
| Klebsiella pneumoniae | (Clinical Isolate) | 16 | [5] |
| Pseudomonas aeruginosa | (Clinical Isolate) | 4 | [5] |
| Neisseria gonorrhoeae | (Human Challenge Strains) | 5 | [5] |
Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented here is for comparative purposes.
Key Experimental Protocols
Protocol for Sequencing of fabZ and thrS in E. coli
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of both the parental and resistant E. coli strains using a commercial DNA extraction kit.
-
Primer Design: Design primers to amplify the entire coding sequence of the fabZ and thrS genes. Ensure primers have a melting temperature (Tm) of approximately 55-65°C and produce a single, specific amplicon.
-
Example Primer Design Strategy for fabZ:
-
Forward Primer: 5'-[50 bp upstream of start codon]-3'
-
Reverse Primer: 5'-[50 bp downstream of stop codon]-3'
-
-
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize the introduction of errors.
-
Typical PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 10 minutes
-
-
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant and parental strains to identify any mutations.
Protocol for Quantifying Efflux Pump Gene Expression in P. aeruginosa
-
RNA Extraction: Isolate total RNA from mid-log phase cultures of both parental and resistant P. aeruginosa strains using an RNA extraction kit that includes a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design specific primers for the target efflux pump genes (mexA, mexB, etc.) and a housekeeping gene (e.g., rpsL) for normalization. Primers should amplify a product of 100-200 bp.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a SYBR Green or probe-based master mix.
-
Typical qRT-PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (for SYBR Green)
-
-
-
Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the parental strain using the ΔΔCt method, normalized to the housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for E. coli resistance.
Caption: Troubleshooting workflow for P. aeruginosa resistance.
References
- 1. Sanger Sequencing of PCR Products [bio-protocol.org]
- 2. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Silent Operon of Photorhabdus luminescens Encodes a Prodrug Mimic of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanger Sequencing Preparation and Submission [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the mexAB-oprM Efflux Pump Expression by a Quorum-Sensing Autoinducer and Its Cancellation by a Regulator, MexT, of the mexEF-oprN Efflux Pump Operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CpxR Activates MexAB-OprM Efflux Pump Expression and Enhances Antibiotic Resistance in Both Laboratory and Clinical nalB-Type Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Refining PF-04753299 treatment duration for optimal results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PF-04753299, a potent inhibitor of the enzyme LpxC.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, which is the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound blocks the synthesis of LPS, leading to disruption of the outer membrane, cessation of growth, and ultimately, bacterial cell death.[1][3]
Q2: What are the typical concentration ranges and treatment durations for this compound?
A2: The optimal concentration and duration depend heavily on the bacterial species and the experimental goal (e.g., determining minimal inhibitory concentration vs. assessing bactericidal kinetics). For initial experiments, refer to the data tables below. For bactericidal effects against susceptible species like N. gonorrhoeae, treatment durations as short as 2 to 4 hours have been shown to be effective.[4][5] For MIC determination in other species, longer incubation times of 16 to 20 hours are common.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound can be dissolved in DMSO to prepare a concentrated stock solution.[6][7] For storage, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[6] When preparing for in vivo studies, a vehicle such as 40% β-cyclodextrin in water has been used for subcutaneous administration.[7]
Q4: What are the expected global cellular responses in bacteria upon treatment with this compound?
A4: Inhibition of LpxC by this compound triggers significant cellular stress and adaptive responses beyond the direct disruption of the outer membrane. Common responses in E. coli include:
-
Membrane Homeostasis Adjustments : Upregulation of enzymes involved in fatty acid biosynthesis, such as FabA, to adapt to membrane stress.[3]
-
Metabolic Adaptations : Increased expression of proteins involved in amino acid synthesis and uptake, potentially as part of a global metabolic shutdown or stringent response.[3][8]
-
Protein Synthesis Changes : After initial exposure, radioactive labeling experiments show a distinct upregulation of specific proteins in response to the compound.[3]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Incubation Time (hours) | Reference |
| Escherichia coli | W3110 | 1 | Not Specified | [3] |
| Escherichia coli | Not Specified | 2 (MIC₉₀) | 16-20 | [6][5] |
| Pseudomonas aeruginosa | Not Specified | 4 (MIC₉₀) | 16-20 | [6][5] |
| Klebsiella pneumoniae | Not Specified | 16 (MIC₉₀) | 16-20 | [6][5] |
Table 2: Bactericidal Activity of this compound
| Bacterial Species | Concentration for Complete Killing | Treatment Duration (hours) | Reference |
| Neisseria gonorrhoeae | ≥ 5 mg/L (5 µg/mL) | 2 or 4 | [4][5] |
Troubleshooting Guide
Issue 1: Suboptimal or no bactericidal effect is observed at expected concentrations.
-
Possible Cause 1: Efflux Pump Activity. Some bacteria possess efflux pumps that can actively remove inhibitors. For instance, the TolC efflux pump in E. coli contributes to resistance against LpxC inhibitors.[3]
-
Troubleshooting Step: Test the compound in an efflux pump-deficient strain (e.g., E. coli ΔtolC) to verify that the compound's primary target is being engaged without interference from efflux mechanisms. The MIC in such strains is often significantly lower.[3]
-
-
Possible Cause 2: Compound Stability/Solubility. The compound may precipitate in the experimental medium or degrade over time.
-
Troubleshooting Step: Visually inspect the medium for any precipitation after adding the compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. Consider using a solvent like DMSO at a final concentration that does not affect bacterial growth (typically ≤0.5%).
-
-
Possible Cause 3: Incorrect Growth Phase. The susceptibility of bacteria to antibiotics can be dependent on their metabolic state and growth phase.
-
Troubleshooting Step: Ensure that experiments are initiated with bacteria in the exponential (log) phase of growth for consistent and reproducible results.
-
Issue 2: High variability is observed between experimental replicates.
-
Possible Cause 1: Inconsistent Inoculum Size. Variation in the starting number of bacterial cells can lead to significant differences in outcomes, especially in MIC assays.
-
Troubleshooting Step: Standardize the inoculum preparation. Adjust the starting bacterial culture to a specific optical density (e.g., A₅₈₀nm of 0.5) before diluting it for the final assay.[3]
-
-
Possible Cause 2: Inconsistent Compound Dispensing. Inaccurate pipetting of the inhibitor, especially when performing serial dilutions, can introduce significant error.
-
Troubleshooting Step: Use calibrated pipettes and ensure thorough mixing at each dilution step. For multi-well plate assays, consider creating a master mix of media and inhibitor to dispense, rather than adding small volumes of inhibitor to each well individually.
-
Visualizations
Caption: Simplified Lipid A biosynthesis pathway showing inhibition of LpxC by this compound.
Caption: General workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from methodologies used to assess LpxC inhibitors against E. coli.[3]
-
Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth (e.g., M9 minimal medium) and grow overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh, pre-warmed medium and grow to the exponential phase (e.g., an optical density at 580 nm of ~0.5).
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate growth medium. The final volume in each well should be 50 µL. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Inoculation: Adjust the exponential phase culture to the desired starting concentration (e.g., 5 x 10⁵ CFU/mL) in the same growth medium. Add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours with shaking.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: LpxC Target Engagement via Thermal Shift Assay (TSA)
This protocol confirms the direct binding of this compound to the LpxC protein.[3]
-
Reaction Mixture: Prepare a reaction mixture containing purified LpxC protein in a suitable buffer.
-
Fluorescent Probe: Add a fluorescent dye that binds to exposed cysteine residues, such as BODIPY FL L-cystine.[3]
-
Compound Addition: Aliquot the protein-dye mixture into PCR tubes or a 96-well PCR plate. Add this compound or a vehicle control (DMSO) to the respective wells.
-
Thermal Denaturation: Place the samples in a real-time PCR machine. Apply a thermal gradient, increasing the temperature from approximately 20°C to 100°C at a controlled rate.
-
Data Acquisition: Monitor the fluorescence signal at each temperature increment. As the protein unfolds (melts), its cysteine residues become exposed, allowing the dye to bind and fluoresce.
-
Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the temperature at which the fluorescence signal is maximal. A positive shift in the Tₘ in the presence of this compound compared to the control indicates that the compound has bound to and stabilized the LpxC protein.[3] For example, this compound shifted the melting point of LpxC to 59.5°C from a baseline of 54°C (with DMSO).[3]
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Interpreting Unexpected Phenotypes Following PF-04753299 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with PF-04753299.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][4][5] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to a bactericidal effect.[1][2][6]
Q2: What are the expected phenotypes after treating Gram-negative bacteria with this compound?
The expected phenotypes include:
-
Inhibition of bacterial growth: this compound is expected to show potent activity against a range of Gram-negative bacteria.[1][2][6]
-
Bactericidal activity: The compound should lead to bacterial cell death.[1][6]
-
Disruption of outer membrane integrity: This can be observed as increased sensitivity to other antibiotics that are typically unable to cross the outer membrane, such as vancomycin.[3][4]
-
Changes in cell morphology: Inhibition of LpxC can lead to alterations in bacterial cell shape, such as filamentous growth.[3][4][7]
Q3: We are observing phenotypes that are not directly related to bactericidal activity. What could be the cause?
Unexpected phenotypes can arise from the complex cellular response to LpxC inhibition. Documented responses include:
-
Stabilization of the LpxC protein: Treatment with this compound can protect LpxC from its natural degradation pathway, leading to its accumulation.[3][4][8]
-
Imbalance in lipid biosynthesis: The inhibition of LPS biosynthesis can cause a compensatory upregulation of proteins involved in fatty acid biosynthesis, such as FabA and FabB.[4]
-
Accumulation of lysophospholipids: Some studies have shown an accumulation of lyso-phosphatidylethanolamine (lyso-PE).[3][4]
-
Induction of stress responses: The cell may activate various stress response pathways to counteract the effects of the drug.[4]
Q4: Could the observed unexpected effects be due to off-target activity of this compound?
While this compound is described as a selective LpxC inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.[9] It is crucial to perform dose-response experiments and compare the observed phenotypes with known effects of LpxC inhibition. If the phenotype only manifests at concentrations significantly higher than the MIC or IC50 for LpxC inhibition, off-target effects are more likely.
Troubleshooting Guides
Issue 1: Variability in Minimal Inhibitory Concentration (MIC) values across different bacterial strains.
| Potential Cause | Troubleshooting Step |
| Efflux pump activity | Test the MIC in an efflux pump-deficient strain (e.g., ΔtolC in E. coli) to see if susceptibility increases.[3] |
| Differences in outer membrane composition | Characterize the outer membrane composition of the strains being tested. |
| Experimental conditions | Ensure consistent media, incubation time, and inoculum density across all experiments. |
Issue 2: Observed changes in protein expression unrelated to LPS biosynthesis.
| Potential Cause | Troubleshooting Step |
| Cellular stress response | Perform proteomic or transcriptomic analysis to identify upregulated stress response pathways.[4] |
| Metabolic adaptation | Analyze metabolic pathways that may be affected by the disruption of lipid biosynthesis.[4] |
| Off-target effects | Compare the proteomic profile with that of other known LpxC inhibitors. If the profile is unique to this compound, investigate potential off-target interactions. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against various Gram-negative bacteria.
| Organism | MIC90 (μg/mL) | Reference |
| Escherichia coli | 2 | [1][2] |
| Pseudomonas aeruginosa | 4 | [1][2] |
| Klebsiella pneumoniae | 16 | [1][2] |
| Neisseria gonorrhoeae | 5 (bactericidal concentration) | [6] |
Table 2: Comparison of Minimal Inhibitory Concentrations (MICs) for different LpxC inhibitors in E. coli W3110.
| Compound | MIC (μg/mL) | Reference |
| CHIR-090 | 0.2 | [3] |
| L-161,240 | 0.2 | [3] |
| PF-05081090 | 0.2 | [3] |
| This compound | 1 | [3] |
| BB-78485 | 5 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)
-
Preparation of bacterial inoculum: Culture the bacterial strain overnight in appropriate broth media. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Preparation of this compound dilutions: Prepare a series of two-fold dilutions of this compound in the appropriate broth media in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Western Blot for LpxC Stabilization
-
Treatment of cells: Grow bacterial cells to mid-log phase and treat with this compound at a sub-lethal concentration for a defined period.
-
Protein extraction: Harvest the cells by centrifugation, wash with PBS, and lyse the cells to extract total protein.
-
Protein quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for LpxC. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LpxC band intensity in treated cells compared to untreated controls indicates stabilization.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of LpxC Inhibitors: PF-04753299 and PF-05081090
A Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of two methyl sulfone inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), PF-04753299 and PF-05081090. LpxC is a crucial, conserved enzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of LpxC represents a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This document summarizes key performance data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Performance Data Summary
The following table summarizes the key in vitro performance metrics for this compound and PF-05081090 against Escherichia coli.
| Parameter | This compound | PF-05081090 | Reference |
| Target | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) | [1][3] |
| Chemical Class | Methyl sulfone | Methyl sulfone | [1][3] |
| Minimal Inhibitory Concentration (MIC) in E. coli W3110 | 1 µg/ml | 0.2 µg/ml | [3] |
| LpxC Melting Temperature (Tm) Shift | 59.5 °C (from 54 °C with DMSO) | 59.5 °C (from 54 °C with DMSO) | [3] |
| Effect on E. coli Cell Viability | ~50% intact cells remaining | <30% intact cells remaining | [3] |
Signaling Pathway and Mechanism of Action
This compound and PF-05081090 exert their antibacterial effects by inhibiting LpxC, the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[4] By blocking this essential pathway, the inhibitors disrupt the integrity of the outer membrane, leading to bacterial cell death.[2][3] The following diagram illustrates the LPS biosynthesis pathway and the point of inhibition.
Caption: Inhibition of LpxC in the Lipopolysaccharide (LPS) biosynthesis pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimal Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][6]
-
Preparation of Bacterial Inoculum: A culture of E. coli W3110 is grown overnight in M9 minimal medium. The culture is then diluted to a standardized concentration (e.g., 5 x 105 colony-forming units (CFU)/mL).
-
Preparation of Inhibitor Dilutions: Serial twofold dilutions of this compound and PF-05081090 are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the inhibitor dilution is inoculated with the bacterial suspension. A growth control (no inhibitor) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
LpxC Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature of LpxC upon ligand binding, indicating a stabilizing interaction.[3][7]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified LpxC protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test compound (this compound or PF-05081090) or a vehicle control (DMSO).
-
Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored in real-time as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by identifying the inflection point of the fluorescence curve. The shift in Tm in the presence of the inhibitor compared to the control is calculated.
Bacterial Cell Viability Assay (Propidium Iodide Staining)
This assay distinguishes between live and dead bacteria based on membrane integrity.[3][8][9]
-
Bacterial Treatment: E. coli cells are treated with this compound, PF-05081090, or a DMSO control for a specified period (e.g., 5 hours).
-
Staining: Propidium iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells, is added to the bacterial suspensions.
-
Incubation: The cells are incubated with PI in the dark.
-
Microscopy: The stained cells are visualized using fluorescence microscopy. Dead or membrane-compromised cells will exhibit red fluorescence due to PI intercalation with their DNA.
-
Quantification: The percentage of intact (non-fluorescent) and compromised (red fluorescent) cells is quantified by counting a representative number of cells from multiple fields of view.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures used to compare this compound and PF-05081090.
Caption: Workflow for the comparative analysis of LpxC inhibitors.
Conclusion
Both this compound and PF-05081090 are effective inhibitors of E. coli LpxC, as demonstrated by their ability to bind to and stabilize the enzyme. However, PF-05081090 exhibits greater potency in inhibiting bacterial growth, with a fivefold lower MIC compared to this compound.[3] This difference in potency is also reflected in the cell viability assay, where PF-05081090 resulted in a more significant reduction in the number of intact bacterial cells.[3] These findings suggest that while both compounds share the same mechanism of action, subtle structural differences may contribute to variations in their antibacterial efficacy. Further studies are warranted to explore the structure-activity relationships of these methyl sulfone LpxC inhibitors to guide the development of more potent next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validating the On-Target Activity of PF-04753299 in a Novel Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of PF-04753299, a potent inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), in a new bacterial species of interest. We present a comparative analysis of this compound against other known LpxC inhibitors, detailed experimental protocols, and data presentation formats to facilitate clear and objective evaluation.
Introduction to this compound and LpxC Inhibition
This compound is a methyl sulfone-based inhibitor of LpxC, a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2] LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS that constitutes the major component of the outer leaflet of the outer membrane.[3][4][5] The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death, making it a promising target for novel antibacterial agents.[4][6][7] this compound has demonstrated bactericidal activity against a range of Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Neisseria gonorrhoeae.[8]
This guide will walk you through the necessary steps to confirm that the antibacterial effect of this compound in a new bacterial species is indeed due to its interaction with LpxC.
Comparative Analysis of LpxC Inhibitors
While this compound is a potent LpxC inhibitor, several other compounds with different chemical scaffolds also target this enzyme. Understanding their similarities and differences can provide valuable context for your validation studies.
| Compound | Chemical Class | Reported MIC Range (µg/mL) | Known Spectrum | Key Features |
| This compound | Methyl sulfone | 0.2 - 16 | E. coli, P. aeruginosa, K. pneumoniae, N. gonorrhoeae | Potent bactericidal activity.[1][8] |
| CHIR-090 | N-aroyl-L-threonine | 0.2 - 1 | E. coli, P. aeruginosa | One of the most potent LpxC inhibitors known.[1] |
| L-161,240 | Aryl-oxazoline | 0.2 - 5 | E. coli | A competitive inhibitor of LpxC.[1][4] |
| BB-78485 | Sulfonamide | 5 | E. coli | Structurally distinct from other LpxC inhibitors.[1] |
| ACHN-975 | - | - | P. aeruginosa | Shows activity against susceptible and resistant strains.[9] |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target activity of this compound, a multi-faceted approach is recommended. Below are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This initial step determines the minimum concentration of this compound required to inhibit the growth of your new bacterial species.
Protocol:
-
Prepare a series of two-fold dilutions of this compound in appropriate growth media (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubate the cultures at the optimal growth temperature for the bacterium for 16-20 hours.
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth.
Thermal Shift Assay (TSA) for Target Engagement
TSA, also known as differential scanning fluorimetry, provides direct evidence of this compound binding to the LpxC protein from your target bacterium. Ligand binding stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Clone, express, and purify the LpxC protein from your new bacterial species.
-
Prepare a reaction mixture containing the purified LpxC protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and either this compound or a vehicle control (DMSO).
-
Use a real-time PCR instrument to gradually increase the temperature of the reaction mixture and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of this compound compared to the control indicates direct binding.[1]
Time-Kill Kinetics Assay
This assay determines whether this compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth) against your new species.
Protocol:
-
Grow a culture of the test bacterium to the mid-logarithmic phase.
-
Add this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a no-drug control.
-
At various time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
A bactericidal agent is typically defined as causing a ≥3-log10 reduction in CFU/mL.[3]
Genetic Validation of LpxC Essentiality
This advanced method provides strong evidence that LpxC is the true target of this compound. By placing the lpxC gene under the control of an inducible promoter, you can demonstrate that the bacterium's susceptibility to the compound depends on the expression level of the target.
Protocol:
-
Construct a conditional knockdown mutant where the native lpxC gene is replaced with a version under the control of an inducible promoter (e.g., an arabinose-inducible promoter).[6]
-
Grow the mutant strain in the presence and absence of the inducer.
-
Determine the MIC of this compound under both conditions.
-
A significant decrease in the MIC in the absence of the inducer (when LpxC levels are low) strongly suggests that LpxC is the target.
Data Presentation
Clear and concise data presentation is crucial for interpreting your results.
Table 2: Hypothetical MIC and TSA Data for this compound against a New Bacterial Species
| Experiment | Metric | Vehicle Control (DMSO) | This compound (10x MIC) |
| MIC Assay | MIC (µg/mL) | N/A | 1.0 |
| Thermal Shift Assay | LpxC Melting Temp (Tm) | 53.5°C | 58.0°C |
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: The LpxC-catalyzed step in the Lipid A biosynthetic pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for validating the on-target activity of this compound.
Caption: Logical progression of experimental evidence for on-target validation.
References
- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 6. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
PF-04753299: A Targeted Approach to Gram-Negative Infections vs. the Broad Sweep of Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
The rise of antibiotic resistance necessitates a shift in antibacterial drug discovery, moving from broad-spectrum agents to more targeted therapies. PF-04753299, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), represents a promising new class of antibiotics specifically targeting Gram-negative bacteria. This guide provides a detailed comparison of this compound's specificity and mechanism of action against traditional broad-spectrum antibiotics, supported by experimental data and detailed methodologies.
Executive Summary
This compound offers a significant advantage in specificity over broad-spectrum antibiotics by selectively targeting the LpxC enzyme, which is essential for the synthesis of the outer membrane of Gram-negative bacteria. This targeted approach is hypothesized to minimize the collateral damage to the host's beneficial microbiome, a common and significant drawback of broad-spectrum therapies. While broad-spectrum antibiotics remain crucial for empirical treatment of unknown infections, their indiscriminate action can lead to dysbiosis and the emergence of resistance. This comparison guide will delve into the specifics of their mechanisms, antibacterial activity, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Strategies
This compound: A Precision Strike on the Outer Membrane
This compound's mechanism of action is highly specific. It inhibits the LpxC enzyme, a crucial component in the biosynthetic pathway of lipopolysaccharide (LPS), an essential structural component of the outer membrane of virtually all Gram-negative bacteria.[1][2] By blocking this pathway, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] This targeted approach means that the compound has little to no effect on Gram-positive bacteria, which lack this outer membrane structure.
Broad-Spectrum Antibiotics: A Carpet Bombing Approach
Broad-spectrum antibiotics, in contrast, target cellular processes common to a wide range of bacteria, both Gram-positive and Gram-negative. Their mechanisms are varied and include:
-
Inhibition of cell wall synthesis: (e.g., penicillins, cephalosporins) - These antibiotics interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of protein synthesis: (e.g., tetracyclines, macrolides) - They target the bacterial ribosome, preventing the translation of essential proteins.
-
Inhibition of nucleic acid synthesis: (e.g., fluoroquinolones like ciprofloxacin) - These drugs interfere with DNA replication and repair.
-
Disruption of cell membrane function: (e.g., polymyxins) - They interact with the bacterial cell membrane, leading to leakage of cellular contents.
While effective against a wide array of pathogens, this lack of specificity is also their greatest liability, leading to the disruption of the host's natural microbiome.[4][5]
Comparative Antibacterial Activity
The following table summarizes the in vitro activity of an LpxC inhibitor (LPC-233, a close analog of this compound) and the broad-spectrum antibiotic ciprofloxacin against key Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | This compound Analog (LPC-233) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 0.014 - 0.125[6] | 0.02 - 0.5[5][7] |
| Klebsiella pneumoniae | 0.0025 - 0.010[6] | ~0.064[8] |
| Pseudomonas aeruginosa | 0.122 - 0.50[6] | 0.31 - 1[4][7] |
Data Interpretation: The data indicates that the LpxC inhibitor demonstrates potent activity against these Gram-negative species, with MIC values comparable to or lower than ciprofloxacin. It is important to note that direct comparison of MIC values between different antibiotic classes should be done with caution, as in vitro activity does not always predict in vivo efficacy.
Impact on Gut Microbiome: The Unseen Consequence
A significant advantage of targeted therapies like this compound is the potential for minimal disruption to the gut microbiome.
Broad-Spectrum Antibiotics: The detrimental effects of broad-spectrum antibiotics on the gut microbiota are well-documented.[4][5] By eliminating a wide range of commensal bacteria, they can lead to:
-
Reduced microbial diversity. [5]
-
Increased susceptibility to opportunistic infections , such as Clostridioides difficile.
-
Alterations in metabolic functions.
-
Long-term shifts in the microbiome composition. [5]
This compound (and other narrow-spectrum agents): While direct studies on this compound's effect on the gut microbiome are not yet widely published, studies on other narrow-spectrum antibiotics demonstrate a significantly lower impact. A staphylococci-selective antimicrobial, for instance, was shown to leave the gut microbiome of mice largely intact compared to broad-spectrum agents.[9] Given this compound's specificity for Gram-negative bacteria, it is anticipated to have a similarly reduced effect on the predominantly Gram-positive gut flora.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel antibacterial agents.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is incubated overnight in 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). b. The optical density of the overnight culture is measured at 600 nm (OD600). c. A standardized inoculum is prepared in a sterile 0.85% w/v saline solution to an OD600 of approximately 0.08-0.1, which corresponds to ~1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay plate.
2. Preparation of Antibiotic Dilutions: a. A 2-fold serial dilution of the test compound (e.g., this compound or ciprofloxacin) is prepared in a 96-well microtiter plate using CAMHB.
3. Inoculation and Incubation: a. Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. b. A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included. c. The plate is incubated at 37°C for 16-20 hours.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Protocol 2: Mouse Sepsis Model for In Vivo Efficacy
This protocol describes a common model to assess the in vivo efficacy of antibacterial agents against systemic infections.
1. Animal Model: a. Female BALB/c mice (6-8 weeks old) are used. b. Animals are housed in a controlled environment with access to food and water ad libitum. All procedures are performed in accordance with institutional animal care and use committee guidelines.
2. Induction of Sepsis: a. A lethal dose of a clinically relevant bacterial strain (e.g., E. coli) is prepared in sterile saline or PBS. b. Mice are injected intraperitoneally (IP) with the bacterial suspension (e.g., 5.0 × 10^8 CFUs).[10]
3. Treatment: a. At a specified time post-infection (e.g., 1 hour), mice are randomly assigned to treatment groups. b. Treatment groups may include a vehicle control (e.g., saline), this compound at various doses, and a comparator broad-spectrum antibiotic (e.g., ciprofloxacin at 25 mg/kg).[10] c. The compounds are administered via a relevant route (e.g., subcutaneously or orally).
4. Monitoring and Endpoints: a. Survival of the mice is monitored for a defined period (e.g., 5-7 days).[10] b. Secondary endpoints can include bacterial load in organs (e.g., spleen, liver, kidneys) at specific time points. For this, organs are aseptically removed, homogenized, and plated on appropriate agar to determine colony-forming units (CFU).[10]
Protocol 3: Gut Microbiome Analysis
This protocol outlines a general workflow for assessing the impact of antibiotics on the gut microbiota in a murine model.
1. Animal Treatment: a. Mice are treated orally with the test antibiotic (e.g., this compound), a broad-spectrum antibiotic, or a vehicle control for a specified duration (e.g., 7-10 days).
2. Fecal Sample Collection: a. Fecal pellets are collected from individual mice at baseline (before treatment) and at various time points during and after treatment. b. Samples are immediately frozen at -80°C until analysis.
3. DNA Extraction and 16S rRNA Gene Sequencing: a. Total DNA is extracted from the fecal samples using a commercially available kit. b. The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers. c. The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
4. Data Analysis: a. The sequencing reads are processed using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, and taxonomic classification. b. Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure. c. Statistical analyses are performed to identify significant differences in the abundance of specific bacterial taxa between treatment groups.
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The LpxC pathway in Gram-negative bacteria and the point of inhibition by this compound.
Caption: Specificity comparison of this compound and broad-spectrum antibiotics.
Caption: A generalized experimental workflow for antibacterial drug discovery and evaluation.
Conclusion
This compound and other LpxC inhibitors represent a significant advancement in the fight against Gram-negative bacterial infections. Their high specificity for a target absent in Gram-positive bacteria and eukaryotes offers a clear advantage over broad-spectrum antibiotics, primarily in minimizing the disruption of the host microbiome. While broad-spectrum antibiotics will continue to play a vital role in clinical practice, particularly in empirical therapy, the future of antibacterial drug development lies in the precision of targeted therapies. Further research, including direct comparative studies on the long-term effects on the gut microbiome and the in vivo emergence of resistance, will be crucial in fully elucidating the clinical potential of LpxC inhibitors like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of ciprofloxacin against aerobic gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of Antiviral and Antibacterial Drugs - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Comparison of LpxC Inhibitors PF-04753299 and BB-78485 in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme in Escherichia coli: PF-04753299 and BB-78485. LpxC is a critical enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, making it a promising target for novel antibiotics.
Executive Summary
Both this compound, a methyl sulfone derivative, and BB-78485, a sulfonamide derivative, target the LpxC enzyme in E. coli, leading to inhibition of LPS biosynthesis and subsequent bactericidal effects. However, they exhibit notable differences in their potency, cellular impact, and enzymatic inhibition.
This compound demonstrates greater potency in inhibiting the growth of E. coli with a lower Minimum Inhibitory Concentration (MIC). Its mechanism of action appears to be more specifically targeted to LpxC.
BB-78485 is less potent against E. coli in cell-based assays, requiring a higher concentration to inhibit growth. Interestingly, it elicits a broader and more distinct proteomic response in E. coli, suggesting potential off-target effects or a different mode of interaction with the cellular machinery. While less potent in whole-cell assays, it shows a significant stabilizing effect on the LpxC enzyme.
This guide will delve into the available experimental data to provide a comprehensive comparison of these two compounds.
Data Presentation
Table 1: In Vitro Activity and Potency against E. coli
| Parameter | This compound | BB-78485 | Reference |
| MIC (μg/mL) in E. coli W3110 | 1 | 5 | [1] |
| MIC (μg/mL) in E. coli W3110 ΔtolC | 0.1 | 0.5 | [1] |
| LpxC IC50 (nM) | Not available from a head-to-head study | 160 ± 70 | [1] |
Note: The IC50 value for BB-78485 is from a study that did not include a direct comparison with this compound under the same experimental conditions.
Table 2: Cellular and Enzymatic Effects in E. coli
| Parameter | This compound | BB-78485 | Reference |
| LpxC Thermal Shift (ΔTm in °C) | +5.5 | +12 | [1] |
| Primary Proteomic Response | Upregulation of LpxC and enzymes involved in unsaturated fatty acid biosynthesis (FabA, FabB) | Broader response, including upregulation of proteins in nucleotide and amino acid metabolism, and quorum sensing (LuxS) | [1] |
| Effect on Cell Viability | Bactericidal | Bactericidal, but with a more pronounced effect on protein synthesis rates | [1] |
Mechanism of Action: Targeting the Lipopolysaccharide Biosynthesis Pathway
Both this compound and BB-78485 inhibit LpxC, the enzyme responsible for the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to cell death.
Caption: The Lipopolysaccharide (LPS) biosynthesis pathway in E. coli.
Experimental Workflows
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is employed to determine the MIC of each compound against E. coli.
References
Confirming the Bactericidal Effect of PF-04753299 with Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bactericidal effects of PF-04753299, a potent inhibitor of the bacterial enzyme LpxC, with other alternative LpxC inhibitors. The information presented is supported by experimental data from publicly available scientific literature, offering researchers objective performance benchmarks and detailed experimental methodologies.
Executive Summary
This compound is a methyl sulfone-based inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A in Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This guide confirms the bactericidal effect of this compound through a review of primary bactericidal assays (Minimum Inhibitory Concentration) and secondary assays that further elucidate its mechanism of action, including membrane integrity assays. A comparison with other notable LpxC inhibitors such as CHIR-090, L-161,240, BB-78485, and PF-05081090 is provided to contextualize its performance.
Quantitative Data Comparison
The following tables summarize the in vitro activity of this compound and its comparators against key Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of LpxC Inhibitors against Escherichia coli
| Compound | Chemical Class | MIC (µg/mL) against E. coli W3110[1] |
| This compound | Methyl Sulfone | 1 |
| PF-05081090 | Methyl Sulfone | 0.2 |
| CHIR-090 | N-aroyl-L-threonine | 0.2 |
| L-161,240 | Aryl-oxazoline | 0.2 |
| BB-78485 | Sulfonamide | 5 |
Table 2: Bactericidal Concentrations of this compound against Various Gram-Negative Pathogens
| Organism | MIC₉₀ (mg/L)[2] |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 4 |
| Klebsiella pneumoniae | 16 |
| Neisseria gonorrhoeae | 5 (completely bactericidal after 2-4h) |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial activity.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., E. coli W3110) is prepared from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds (this compound and comparators) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
Protocol:
-
Bacterial Culture: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in broth medium.
-
Exposure to Compound: The test compound is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the compound is also included.
-
Sampling Over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates. After incubation, the number of CFUs is counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.
Membrane Depolarization Assay
This secondary assay evaluates the effect of the compound on the bacterial cytoplasmic membrane potential.
Protocol:
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed. The cells are then resuspended in a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4).
-
Dye Loading: The membrane potential-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), is added to the cell suspension. The dye is taken up by cells with an intact, polarized membrane, leading to quenching of its fluorescence.
-
Baseline Measurement: The fluorescence is monitored until a stable baseline is achieved, indicating maximal dye uptake.
-
Compound Addition: The test compound (e.g., this compound) is added to the cell suspension.
-
Fluorescence Monitoring: Changes in fluorescence are recorded over time. Depolarization of the cell membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.
Propidium Iodide (PI) Bacterial Viability Assay
This assay assesses membrane integrity by measuring the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.
Protocol:
-
Cell Treatment: Bacterial cells are treated with the test compound at a specific concentration (e.g., 1.5x MIC) for a defined period (e.g., 5 hours). A control group with no compound is included.
-
Staining: Propidium iodide is added to the cell suspensions.
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) to allow the dye to enter compromised cells and intercalate with DNA.
-
Visualization and Quantification: The cells are visualized using fluorescence microscopy. The percentage of PI-positive (dead) cells is determined by counting the number of red fluorescent cells relative to the total number of cells (visualized using a DNA stain that permeates all cells, like SYTO 9, or by phase-contrast microscopy).
Visualizations
LpxC Signaling Pathway and Inhibition
The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria and the point of inhibition by LpxC inhibitors like this compound.
Caption: LpxC catalyzes the committed step in lipid A biosynthesis.
Experimental Workflow for Bactericidal Assays
The logical flow for confirming the bactericidal effect of a compound is depicted below.
Caption: Workflow for confirming bactericidal activity.
Conclusion
The data presented in this guide confirm the bactericidal activity of this compound against a range of Gram-negative bacteria. Its efficacy, as demonstrated by MIC values, is comparable to other potent LpxC inhibitors. Secondary assays, such as membrane potential and permeability tests, provide further evidence for its mechanism of action, which involves the disruption of the bacterial outer membrane integrity through the inhibition of lipid A biosynthesis. This comparative guide serves as a valuable resource for researchers in the field of antibacterial drug discovery, providing both comparative data and detailed methodologies for the evaluation of novel LpxC inhibitors.
References
Assessing the Selectivity of PF-04753299 Against Human Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of LpxC inhibitors, with a focus on PF-04753299, against human enzymes. Due to the limited publicly available data on the direct selectivity of this compound against a broad panel of human enzymes, this document leverages data from other well-characterized LpxC inhibitors to provide a comprehensive overview of the potential for off-target effects within this class of antibacterial agents.
Introduction to this compound and the LpxC Target
This compound is a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. The absence of a direct human homolog to LpxC makes it an attractive target for the development of novel antibiotics. However, the potential for off-target inhibition of human metalloenzymes remains a critical aspect of the safety assessment for any LpxC inhibitor.
Comparative Selectivity of LpxC Inhibitors
One such inhibitor, LPC-233 , has demonstrated a high degree of selectivity. A study on LPC-233 showed that at a concentration of 30 µM, it did not cause substantial inhibition of a panel of human matrix metalloproteinases (MMPs) or Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] This suggests that it is possible to design LpxC inhibitors with a wide therapeutic window.
In contrast, the clinical development of another LpxC inhibitor, ACHN-975 , was halted due to observed cardiovascular toxicity, underscoring the importance of thorough off-target profiling.[2][3] While the specific human enzyme responsible for the toxicity of ACHN-975 was not definitively identified in the available literature, this case highlights that off-target effects can be a significant hurdle for this class of compounds.
The table below summarizes the selectivity profile of the LpxC inhibitor LPC-233 against a panel of human metalloproteinases.
Table 1: Selectivity of LpxC Inhibitor LPC-233 Against Human Metalloenzymes
| Human Enzyme | % Inhibition at 30 µM LPC-233 |
| MMP-1 | <30% |
| MMP-2 | <30% |
| MMP-3 | <30% |
| MMP-7 | <30% |
| MMP-8 | <30% |
| MMP-9 | <30% |
| MMP-12 | <30% |
| MMP-13 | <30% |
| MMP-14 | <30% |
| TACE | <30% |
| Data sourced from a preclinical characterization study of LPC-233.[1] |
Experimental Protocols
Biochemical Assay for Metalloenzyme Selectivity Profiling
A common method to assess the selectivity of an inhibitor against a panel of metalloproteinases is through a fluorescence-based enzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human metalloproteinase enzymes and their corresponding fluorogenic peptide substrates are obtained.
-
Inhibitor Preparation : The test inhibitor (e.g., this compound) is serially diluted in an appropriate buffer to generate a range of concentrations.
-
Assay Reaction : The enzyme, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of the substrate.
-
Signal Detection : The cleavage of the fluorogenic substrate by the enzyme results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
Data Analysis : The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay
Cytotoxicity assays are crucial for evaluating the off-target effects of a compound on human cells. The MTT assay is a widely used colorimetric method.
-
Cell Culture : Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : The cells are treated with various concentrations of the test inhibitor (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization : Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curve.
Mandatory Visualizations
Caption: Bacterial Lipid A Biosynthesis Pathway and the Site of Action of this compound.
Caption: General Experimental Workflow for Assessing Inhibitor Selectivity and Cytotoxicity.
References
Evaluating the Efficacy of PF-04753299 in Multidrug-Resistant Strains: A Comparative Guide
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant threat to global public health, necessitating the development of novel antibiotics with new mechanisms of action.[1] One promising target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which is essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3] This guide evaluates the efficacy of PF-04753299, a potent LpxC inhibitor, against multidrug-resistant strains and compares its performance with other LpxC inhibitors.
Mechanism of Action of LpxC Inhibitors
LpxC is a highly conserved zinc metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway.[2][3][4] By inhibiting LpxC, compounds like this compound disrupt the formation of the bacterial outer membrane, leading to cell death.[3] This mechanism is distinct from most commercially available antibiotics, making LpxC inhibitors a promising class of therapeutics for combating resistant infections.[5]
Below is a diagram illustrating the lipid A biosynthesis pathway and the point of inhibition by LpxC inhibitors.
References
- 1. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-04753299 and Novel Antibacterial Agents Against Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action. This guide provides a comparative benchmark of PF-04753299, a potent inhibitor of LpxC, against recently developed antibacterial compounds targeting critical Gram-negative pathogens. The following sections present a detailed analysis of their in vitro and in vivo performance, supported by experimental data and methodologies, to aid in the evaluation and advancement of promising antibacterial candidates.
Executive Summary
This guide offers a head-to-head comparison of this compound with three novel antibacterial agents: Zosurabalpin, Cefiderocol, and Meropenem-Vaborbactam. Each of these compounds exhibits a distinct mechanism of action, providing a diverse landscape for evaluating their potential in combating drug-resistant Gram-negative infections. The data presented herein is collated from various preclinical studies to provide a comprehensive overview for the research community.
Compound Overview
-
This compound: A selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] Its inhibition disrupts the outer membrane integrity of these bacteria.
-
Zosurabalpin: A novel tethered macrocyclic peptide that inhibits the lipopolysaccharide (LPS) transport at the inner membrane by targeting the LptB2FGC complex.[1] This leads to the accumulation of LPS in the cytoplasm and ultimately cell death. It is particularly potent against Acinetobacter baumannii.
-
Cefiderocol: A siderophore cephalosporin that utilizes the bacteria's own iron uptake systems to enter the periplasmic space.[4] Once inside, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its unique entry mechanism allows it to bypass some common resistance mechanisms like porin channel mutations.
-
Meropenem-Vaborbactam: A combination of a carbapenem antibiotic (meropenem) and a novel beta-lactamase inhibitor (vaborbactam). Meropenem inhibits bacterial cell wall synthesis, while vaborbactam protects it from degradation by certain serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[5]
In Vitro Performance: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for this compound and the comparator compounds against key Gram-negative pathogens.
| Pathogen | This compound (µg/mL) | Zosurabalpin (µg/mL) | Cefiderocol (µg/mL) | Meropenem-Vaborbactam (µg/mL) |
| Escherichia coli | 2[1][2] | Inactive[6] | 0.75[7] | ≤ 0.03[8] |
| Pseudomonas aeruginosa | 4[1][2] | Inactive[6] | 0.5[9] | N/A |
| Klebsiella pneumoniae | 16[1][2] | Inactive[6] | 4[10] | 1[5] |
| Acinetobacter baumannii | 32 | 1[11] | 0.5[9] | N/A |
In Vivo Efficacy: Murine Infection Models
The in vivo efficacy of these compounds has been evaluated in various murine infection models. The following table summarizes key findings.
| Compound | Infection Model | Pathogen | Key Efficacy Endpoint |
| This compound | Systemic Infection | P. aeruginosa | ED50 = 35 mg/kg (reduction of splenic bacterial burden)[2] |
| Zosurabalpin | Pneumonia | A. baumannii | >5-log10 CFU reduction in lungs at 360 mg/kg/day[11] |
| Cefiderocol | Pneumonia | P. aeruginosa, A. baumannii, K. pneumoniae | Significant bactericidal activity in rat models recreating human plasma PK[12] |
| Meropenem-Vaborbactam | Pyelonephritis | KPC-producing Enterobacteriaceae | Significant reduction in bacterial load in kidneys compared to untreated controls[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For Cefiderocol, iron-depleted CAMHB is used.[14]
-
Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[15]
Murine Pneumonia Infection Model
This model is used to evaluate the in vivo efficacy of antibacterial agents in treating lung infections.
-
Animal Preparation: Mice (often neutropenic to establish a robust infection) are anesthetized.
-
Bacterial Inoculation: A defined inoculum of the pathogen (e.g., P. aeruginosa, K. pneumoniae, or A. baumannii) is administered intratracheally or via intranasal instillation.[17]
-
Treatment Administration: The test compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection.[18]
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), mice are euthanized, and the bacterial load in the lungs is quantified by plating homogenized lung tissue and counting CFUs.[17] Survival can also be monitored over a longer period.
LpxC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the LpxC enzyme.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer, the LpxC enzyme, and the test inhibitor at various concentrations.[19]
-
Substrate Addition: The reaction is initiated by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[19]
-
Incubation and Detection: After incubation, the amount of product formed is quantified. This can be done using various methods, including fluorescence-based detection or LC-MS/MS.[19][20]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Visualizing Pathways and Workflows
LpxC Signaling Pathway
Caption: The LpxC-mediated step in the lipopolysaccharide biosynthesis pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of antibacterial compounds in a murine infection model.
Conclusion
This compound demonstrates potent in vitro and in vivo activity against a range of Gram-negative pathogens through the targeted inhibition of LpxC. When benchmarked against novel agents like Zosurabalpin, Cefiderocol, and Meropenem-Vaborbactam, it is evident that each compound possesses a unique spectrum of activity and mechanism of action. This comparative guide highlights the importance of a multi-faceted approach to antibacterial drug discovery, where compounds with diverse targets are essential to combat the growing challenge of antimicrobial resistance. The data and protocols provided herein serve as a valuable resource for researchers and drug development professionals in the ongoing effort to bring new and effective treatments to patients.
References
- 1. Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. amr-accelerator.eu [amr-accelerator.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. Cefiderocol against Multi-Drug and Extensively Drug-Resistant Escherichia coli: An In Vitro Study in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae in a Murine Model of Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of PF-04753299: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling PF-04753299 must adhere to stringent disposal protocols due to its classification as a combustible solid with high water hazard. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound and associated contaminated materials.
Proper disposal of this potent enzyme inhibitor is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. The following procedures are designed to minimize risk and ensure the safe handling of this compound from use to final disposal.
Key Hazard and Disposal Information
A summary of the critical safety and disposal data for this compound is presented below. This information should be readily accessible to all personnel handling the substance.
| Parameter | Value/Classification | Significance for Disposal |
| Physical Form | Solid Powder | Low volatility, but dust can be an inhalation hazard. |
| Storage Class | 11 - Combustible Solids | Indicates that the material can burn. Must be kept away from ignition sources. |
| Water Hazard Class | WGK 3 | Highly hazardous to water. Must not be disposed of down the drain or into the environment. |
| Primary Disposal Route | Incineration | To be carried out by a licensed hazardous waste disposal company. |
| Contaminated Materials | Treat as Hazardous Waste | All items that have come into contact with this compound must be disposed of as hazardous waste. |
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the procedural steps for the safe segregation and collection of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, sealable, and clearly labeled hazardous waste container for solid chemical waste.
-
Designated, sealable, and clearly labeled hazardous waste container for chemically contaminated sharps.
-
Hazardous waste labels as required by your institution’s Environmental Health and Safety (EHS) department.
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solid Waste Collection:
-
Place all solid this compound waste, including residual amounts in original containers and contaminated items like weighing boats and absorbent paper, into a designated solid hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
-
Contaminated Labware and PPE Disposal:
-
Dispose of all single-use items that have come into contact with this compound, such as pipette tips, gloves, and disposable lab coats, into the designated solid hazardous waste container.
-
Non-disposable glassware and equipment should be decontaminated according to established laboratory procedures or disposed of as hazardous waste if decontamination is not feasible.
-
-
Sharps Disposal:
-
Any chemically contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container for chemical waste.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.
-
Clearly write the full chemical name, "this compound," and list all components of any mixtures. Indicate the hazards (Combustible, Water Hazard).
-
-
Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area that is away from drains and sources of ignition.
-
Ensure segregation from incompatible materials.
-
-
Final Disposal:
-
Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection by a licensed hazardous waste disposal company.
-
Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer. [1][2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
